An In-Depth Technical Guide to 3-Chloro-5-iodo-1H-indazole: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Halogenated Indazoles The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numero...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Halogenated Indazoles
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Its rigid, bicyclic structure allows for precise three-dimensional positioning of substituents to interact with biological targets. Among the various derivatives, halogenated indazoles, particularly those bearing multiple halogen atoms at specific positions, have emerged as exceptionally valuable building blocks in the synthesis of targeted therapeutics. This guide focuses on a key, yet less documented, member of this family: 3-Chloro-5-iodo-1H-indazole . The strategic placement of both a chloro and an iodo group on the indazole ring offers medicinal chemists a versatile platform for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery programs.
Core Molecular and Physicochemical Properties
Based on the analysis of its isomeric structures, 3-Chloro-5-iodo-1H-indazole possesses the following fundamental properties:
Property
Value
Source/Justification
Molecular Formula
C₇H₄ClIN₂
Based on isomeric identity with 5-Chloro-3-iodo-1H-indazole and 4-chloro-5-iodo-1H-indazole.[2]
Molecular Weight
278.48 g/mol
Based on isomeric identity with 5-Chloro-3-iodo-1H-indazole and 4-chloro-5-iodo-1H-indazole.[2]
Synthesis and Characterization: A Proposed Pathway
While a specific, detailed synthesis for 3-Chloro-5-iodo-1H-indazole is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of related halogenated indazoles. A common and effective strategy involves the direct halogenation of an indazole precursor.
Proposed Synthetic Workflow
The synthesis of 3-Chloro-5-iodo-1H-indazole can be envisioned as a two-step process starting from 5-iodo-1H-indazole.
Caption: Proposed synthetic workflow for 3-Chloro-5-iodo-1H-indazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for indazole halogenation and should be optimized for specific laboratory conditions.
Step 1: Chlorination of 5-Iodo-1H-indazole
Reaction Setup: To a solution of 5-iodo-1H-indazole (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) in a round-bottom flask, add N-chlorosuccinimide (NCS) (1.1-1.2 eq.) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford 3-Chloro-5-iodo-1H-indazole.
Characterization
The structural confirmation of the synthesized 3-Chloro-5-iodo-1H-indazole would rely on a combination of spectroscopic techniques:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbon atoms bearing the chloro and iodo substituents.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound, matching the calculated values for C₇H₄ClIN₂.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Chloro-5-iodo-1H-indazole lies in its potential as a versatile intermediate for the synthesis of complex, biologically active molecules, particularly kinase inhibitors.[2] The differential reactivity of the C-Cl and C-I bonds allows for selective, sequential cross-coupling reactions.
Orthogonal Reactivity in Cross-Coupling Reactions
The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-chlorine bond. This difference in reactivity allows for a stepwise functionalization of the indazole scaffold.
Caption: Sequential cross-coupling strategy using 3-Chloro-5-iodo-1H-indazole.
This strategic, stepwise approach enables the synthesis of diverse libraries of indazole derivatives with functionalities at both the 3- and 5-positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery. Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5]
Safety and Handling
As with any halogenated heterocyclic compound, 3-Chloro-5-iodo-1H-indazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]
For detailed safety information, it is always recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
3-Chloro-5-iodo-1H-indazole, while not as extensively studied as some of its isomers, represents a highly valuable and versatile building block for synthetic and medicinal chemists. Its unique substitution pattern allows for selective and sequential functionalization, opening avenues for the creation of novel and complex molecular entities with potential therapeutic applications. As the demand for sophisticated and highly specific drug candidates continues to grow, the strategic use of such multi-halogenated heterocyclic intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
References
MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]
MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
iris.unina.it. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. [Link]
NIH. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. [Link]
Google Patents. Method of synthesizing 1H-indazole compounds.
ResearchGate. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
Orthogonal Scaffolds: Navigating the Reactivity Differences Between 3-Chloro-5-iodo-1H-indazole and 5-Chloro-3-iodo-1H-indazole
This technical guide details the structural, synthetic, and functional differences between the regioisomers 3-Chloro-5-iodo-1H-indazole and 5-Chloro-3-iodo-1H-indazole .[1] It is designed for medicinal chemists and proce...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural, synthetic, and functional differences between the regioisomers 3-Chloro-5-iodo-1H-indazole and 5-Chloro-3-iodo-1H-indazole .[1] It is designed for medicinal chemists and process scientists requiring orthogonal strategies for scaffold functionalization.[1]
[1]
Executive Summary: The "Switch" Concept
In drug discovery—particularly within kinase inhibitor development—the indazole core serves as a privileged scaffold. The two title compounds, while sharing an identical molecular formula (
), function as orthogonal chemical handles .
The primary distinction lies in the site of oxidative addition during palladium-catalyzed cross-coupling.[1] By swapping the positions of the chlorine and iodine atoms, researchers can invert the sequence of functionalization:
3-Chloro-5-iodo-1H-indazole (Isomer A): Directs first-pass coupling to the benzene ring (C5) .[1]
5-Chloro-3-iodo-1H-indazole (Isomer B): Directs first-pass coupling to the pyrazole ring (C3) .[1]
This guide analyzes these differences to enable precise "programmable" synthesis of complex bioactive molecules.
Structural & Electronic Analysis
Regioisomerism and Nomenclature
The indazole numbering system is critical for distinguishing these isomers.
Position 3 (C3): Located on the five-membered pyrazole ring. This position is electron-rich and susceptible to electrophilic aromatic substitution (SEAr).[1]
Position 5 (C5): Located on the six-membered benzene ring, para to the N1 nitrogen.
Electronic Properties and pKa
The acidity of the N1-proton (
) is influenced by the electron-withdrawing nature (EWG) of the halogens.
Halogenated Effect: Both isomers exhibit increased acidity (lower pKa) compared to unsubstituted indazole due to the -I (inductive) effect of the halogens.
Differentiation:
Isomer B (5-Cl, 3-I): The iodine at C3 is closer to the N-N bond, exerting a slightly stronger field effect on the N-H acidity than the C5 substituent.
Isomer A (3-Cl, 5-I): Chlorine is more electronegative than iodine.[1] Placing the stronger EWG (Cl) at C3 generally renders Isomer A slightly more acidic than Isomer B, potentially affecting solubility in basic media and N1-alkylation rates.
The synthesis of these isomers relies on the principle that C3 is the active site for late-stage halogenation . Therefore, the C5 substituent must usually be present in the starting material.
Pathway Logic
To make Isomer B (5-Cl, 3-I): Start with 5-chloro-1H-indazole .[1][2] Perform direct iodination at C3.[1] This is highly efficient because C3 is the most nucleophilic carbon.
To make Isomer A (3-Cl, 5-I): Start with 5-iodo-1H-indazole .[1] Perform direct chlorination at C3.[1]
Figure 1: Divergent synthetic routes. The C5 substituent is defined by the starting scaffold, while the C3 halogen is installed via electrophilic substitution.
Reactivity & Functionalization (The Core)[2][10]
The utility of these molecules rests on the bond dissociation energy (BDE) difference between
(~65 kcal/mol) and (~95 kcal/mol). Palladium catalysts (e.g., ) will insert into the bond preferentially.
Isomer B (5-Chloro-3-iodo): The "Hinge-First" Strategy
In kinase inhibitor design, the C3 position often binds to the kinase hinge region.[1] Using Isomer B allows researchers to install the critical hinge-binding motif first via Suzuki coupling at C3, leaving the C5-chlorine intact for later optimization (e.g., solubilizing groups).[1]
Step 2 (C5-Coupling): Requires "hotter" conditions (e.g., Buchwald ligands like XPhos, higher temp) to activate the C5-Cl.
Isomer A (3-Chloro-5-iodo): The "Tail-First" Strategy
If the C3 moiety is sensitive or if the library strategy requires keeping the C3-Cl constant (e.g., as a small lipophilic anchor), Isomer A is used.[1]
Step 2 (C3-Coupling): The C3-Cl is sterically more crowded and electronically deactivated compared to C5-Cl.[1] Activating C3-Cl often requires highly active catalysts (e.g., Pd-PEPPSI or Pd-G3-XPhos).[1]
Figure 2: Orthogonal functionalization workflows. Note the catalyst requirements increase for the second step, particularly for Isomer A.
Experimental Protocols
Synthesis of 5-Chloro-3-iodo-1H-indazole (Isomer B)[1]
This protocol utilizes the high lability of the C3-H bond under basic conditions.[1]
Reagents: 5-Chloro-1H-indazole (1.0 eq), Iodine (
, 2.0 eq), KOH (4.0 eq), DMF (5 mL/mmol).
Procedure:
Dissolve 5-chloro-1H-indazole in DMF at room temperature (RT).
Strategic Functionalization of 3,5-Dihaloindazole Scaffolds: A Technical Guide
Executive Summary The 3,5-dihaloindazole scaffold represents a "privileged structure" in modern kinase inhibitor design (e.g., Axitinib, Linifanib). Its utility stems from its ability to function as a robust bioisostere...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3,5-dihaloindazole scaffold represents a "privileged structure" in modern kinase inhibitor design (e.g., Axitinib, Linifanib). Its utility stems from its ability to function as a robust bioisostere of the indole ring while offering superior metabolic stability and distinct hydrogen-bonding vectors. However, the scaffold presents two primary synthetic challenges: tautomeric ambiguity (N1 vs. N2 functionalization) and regiochemical discrimination between halogen handles (C3 vs. C5) .
This guide provides a validated, mechanistic roadmap for navigating these challenges, ensuring high regiochemical fidelity in library synthesis.
Part 1: The Nitrogen Ambiguity (N1 vs. N2 Selectivity)
The indazole ring exists as a tautomeric mixture.[1] While the 1H-tautomer is thermodynamically favored (by ~4.5 kcal/mol), the reactivity profile is heavily influenced by the electrophile, solvent, and base used.
The Mechanistic Divergence[1]
Thermodynamic Control (N1-Alkylation): Under reversible conditions or with small electrophiles, the N1-alkylated product predominates due to the preservation of the benzenoid aromaticity in the fused ring system.
Kinetic/Steric Control (N2-Alkylation): The N2 position is more nucleophilic in the neutral state but more sterically sensitive. However, specific conditions (e.g., Mitsunobu reaction or use of bulky protecting groups) can lock the N2-isomer.
Self-Validating Protocol: N1-Selective Alkylation
Objective: High-yield synthesis of 1-alkyl-3,5-dihaloindazoles.
Reagents:
Substrate: 3,5-Dichloro-1H-indazole (1.0 equiv)
Base:
(2.0 equiv) or NaH (1.2 equiv)
Solvent: DMF (anhydrous)
Electrophile: Alkyl Halide (1.1 equiv)
Step-by-Step Workflow:
Deprotonation: Dissolve the indazole in DMF (0.2 M). Add
. Stir at 25°C for 30 min. Note: is preferred over NaH for scale-up to avoid evolution, though NaH provides tighter kinetic control.
Addition: Add the alkyl halide dropwise.
Reaction: Heat to 60°C for 4 hours.
Workup: Dilute with EtOAc, wash with
(5% aq) to remove DMF.
Validation (Critical): The N1 isomer is generally less polar (higher
) than the N2 isomer.
Quality Control: The HMBC NMR Rule
You cannot rely solely on 1H NMR splitting patterns. You must use 2D NMR for definitive assignment.
N1-Isomer: The
-methylene protons of the alkyl group will show a strong HMBC correlation to C7a (the bridgehead carbon).
N2-Isomer: The
-methylene protons will show an HMBC correlation to C3 .[2]
Part 2: Visualizing the Regioselectivity Logic
The following diagram illustrates the decision matrix for achieving N1 vs. N2 selectivity, a critical first step before manipulating the halogen handles.
Caption: Decision tree for N-functionalization. Green path indicates thermodynamic N1-alkylation; Red path indicates kinetic N2-alkylation.
Part 3: Orthogonal Halogen Functionalization (C3 vs. C5)
Once the nitrogen is capped, the challenge shifts to selectively reacting the halogens. The 3,5-dihaloindazole scaffold offers a unique electronic bias:
C3-Position (Pseudo-heteroaryl): Electronically linked to the imine-like nitrogen (N2). It is more electron-deficient and generally undergoes oxidative addition with Pd(0) faster than C5.
C5-Position (Benzenoid): Behaves like a standard aryl halide.
The "Halogen Dance" Strategy
To maximize control, we utilize mixed-halogen scaffolds (e.g., 3-iodo-5-bromoindazole). This creates a massive reactivity gap.
Experimental Protocol: Sequential Cross-Coupling
Objective: Install a heteroaryl group at C3 followed by an aryl group at C5.
Step 1: C3-Selective Suzuki Coupling (The "Easy" Step)
Rationale: The C-I bond is significantly weaker (approx. 53 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). The C3 position is also activated by the adjacent N2.
Reagents:
Boronic Acid (1.05 equiv)
Catalyst:
(5 mol%) - Standard catalyst is sufficient.
Base:
(2M aq)
Solvent: DME/Water (3:1)
Temp: 80°C, 4 hours.
Outcome: Exclusive coupling at C3. The C5-Br remains intact (>95% selectivity).
Step 2: C5-Selective Buchwald or Suzuki (The "Hard" Step)
Rationale: With C3 substituted, the remaining C5-Br requires a more active catalytic system.
Chemical Identity and Synthetic Utility of 3-Chloro-5-iodo-1H-indazole: A Chemoinformatic and Practical Guide
Executive Summary This guide serves as a technical reference for 3-Chloro-5-iodo-1H-indazole, a critical halogenated scaffold in medicinal chemistry. Its dual-halogen substitution pattern (chlorine at C3, iodine at C5) p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide serves as a technical reference for 3-Chloro-5-iodo-1H-indazole, a critical halogenated scaffold in medicinal chemistry. Its dual-halogen substitution pattern (chlorine at C3, iodine at C5) provides orthogonal reactivity, making it a "linchpin" intermediate for synthesizing kinase inhibitors (e.g., VEGFR, CDK) and GPCR ligands. This document consolidates its digital identifiers, synthetic protocols, and structural validation methods to support high-fidelity drug discovery workflows.
Chemical Identity & Chemoinformatics
Precise digital identification is non-negotiable in modern drug discovery to prevent structural collisions in compound libraries.
Core Identifiers
The following identifiers correspond to the 1H-tautomer, which is the thermodynamically dominant form in solution and the standard representation in major databases (PubChem, ChEMBL).
Indazoles exhibit annular tautomerism between the 1H (N1-H) and 2H (N2-H) forms. While the 1H form is generally more stable (approx. 2-4 kcal/mol), the 2H form can become relevant during binding events or specific substitution patterns.
Implication: When performing molecular docking, ensure your ligand preparation software (e.g., LigPrep, MOE) generates both tautomers, as the binding pocket may select the higher-energy 2H form.
Synthetic Methodology
Reaction Logic
The C3 position of the indazole ring is electron-rich. Using N-Chlorosuccinimide (NCS) provides a controlled source of electrophilic chlorine (
), avoiding the harsh conditions of gas or the over-oxidation risks of hypochlorites.
Detailed Protocol: C3-Chlorination
Objective: Synthesis of 3-chloro-5-iodo-1H-indazole from 5-iodo-1H-indazole.
Reagents:
Starting Material: 5-Iodo-1H-indazole (1.0 eq)
Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Temperature: 60°C - 80°C
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-1H-indazole (e.g., 5.0 g) in MeCN (50 mL). Ensure complete solvation; mild heating (40°C) may be required.
Addition: Add NCS (1.1 equivalents) portion-wise over 10 minutes. Note: Rapid addition can cause localized exotherms.
Reaction: Heat the mixture to 65°C and stir for 4–6 hours. Monitor via LCMS or TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the starting material (
) and the appearance of a slightly less polar product.
Concentrate the solvent under reduced pressure (rotary evaporator) to ~10% volume.
Pour the residue into ice-cold water (100 mL). The product should precipitate as a solid.
Purification: Filter the solid. Wash with water (
mL) to remove succinimide byproducts. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes) if high purity (>98%) is required.
Self-Validating Check:
1H NMR (DMSO-d6): The diagnostic C3-proton singlet (
ppm) present in the starting material must be absent in the product. The aromatic region should show only three protons (H4, H6, H7).
Structural Utility & Orthogonal Functionalization
The value of 3-Chloro-5-iodo-1H-indazole lies in its ability to undergo sequential, selective metal-catalyzed couplings. This is a "scaffold-hopping" enabler.
The "Reactivity Ladder"
N1-H (Acidic): The most reactive site for alkylation/arylation (
). Usually protected or functionalized first to define solubility and binding orientation.
C5-I (Soft Electrophile): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The weak C-I bond breaks faster than the C-Cl bond.
C3-Cl (Harder Electrophile): Less reactive. It survives standard Suzuki conditions used at C5, allowing it to be functionalized second via
(with amines) or specialized Pd-catalysis (using bulky ligands like XPhos or RuPhos).
Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bond proxy).
Expected Retention: The 3-chloro-5-iodo analog is significantly more lipophilic (later eluting) than the non-chlorinated precursor due to the halogen effect.
Mass Spectrometry (ESI+)
Pattern: Look for the characteristic Chlorine isotope pattern.
M+H: Base peak.
M+H+2: Approx. 33% intensity of the base peak (distinctive
ratio).
Iodine Check: A large mass defect is observed due to Iodine (126.9 amu).
References
PubChem Compound Summary. (2025). 3-Chloro-5-iodo-1H-indazole (CID 10599292). National Center for Biotechnology Information. Link
Sigma-Aldrich. (n.d.). Indazole Building Blocks and Identifiers. Merck KGaA. Link
BenchChem. (2025).[2] Synthesis of 3-Iodo-1,5-dimethyl-1H-indazole from 1,5-dimethyl-1H-indazole. (Protocol adapted for C3-halogenation logic). Link
Google Patents. (2011). Method of synthesizing 1H-indazole compounds (US8022227B2). Link
BLD Pharm. (2025). 5-Chloro-3-iodo-1H-indazole Product Specifications. (Reference for isomeric halogen comparisons). Link
An In-Depth Technical Guide to Determining the Solubility of 3-Chloro-5-iodo-1H-indazole in DMSO and DMF
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 3-Chloro-5-iodo-1H-indazole in the common aprotic polar solvents...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 3-Chloro-5-iodo-1H-indazole in the common aprotic polar solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles, a robust experimental protocol, and the rationale necessary for its precise determination.
The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a cornerstone parameter that profoundly influences a compound's viability.[1][2][3] Insufficient solubility can precipitate a cascade of complications, including the potential for compound precipitation in assays, diminished target specificity, and poor bioavailability in preclinical studies.[3] Therefore, a thorough understanding of a compound's solubility profile in relevant solvent systems is not merely a perfunctory step but a critical early-stage investment in the drug discovery pipeline.[4]
The Significance of the Indazole Scaffold
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[5][6][7] Their rigid bicyclic structure serves as a versatile scaffold for the development of a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and anti-HIV activities.[6][7] 3-Chloro-5-iodo-1H-indazole, the subject of this guide, is a halogenated indazole derivative. The presence of halogen atoms can modulate the compound's lipophilicity and its potential for forming halogen bonds, thereby influencing its interaction with biological targets.[8] Given the therapeutic potential of the indazole core, understanding the solubility of its derivatives is paramount for facilitating further research and development.
DMSO and DMF: The Workhorse Solvents of Early-Stage Research
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are polar aprotic solvents widely employed in pharmaceutical research for their exceptional ability to dissolve a broad spectrum of organic compounds.[9][10][11][12][13]
DMSO is a powerful solvent capable of dissolving both polar and nonpolar compounds and is miscible with water and most organic solvents.[9][14] Its ability to readily penetrate biological membranes also makes it a common vehicle for in vitro and in vivo studies.[15][16]
DMF is another versatile polar aprotic solvent with a high boiling point, making it suitable for reactions that require elevated temperatures.[10][13][17] It is frequently used as a solvent in chemical synthesis and for preparing stock solutions for high-throughput screening.[5][12][18]
The solubility of 3-Chloro-5-iodo-1H-indazole in these solvents is a critical piece of data for researchers. It dictates the maximum achievable concentration in stock solutions for biological screening, influences the choice of solvent for synthetic transformations, and provides insights into the compound's overall physicochemical nature.
A Validated Protocol for Determining Thermodynamic Solubility
The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[19][20][21] This method is considered the gold standard due to its reliability and direct measurement of a saturated solution at equilibrium.
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest. The resulting slurry is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Step-by-Step Methodology
Materials:
3-Chloro-5-iodo-1H-indazole (solid)
Anhydrous DMSO (≥99.9%)
Anhydrous DMF (≥99.8%)
Glass vials with screw caps
Calibrated analytical balance
Calibrated positive displacement micropipettes
Orbital shaker with temperature control
Centrifuge
Syringes and 0.22 µm syringe filters (chemically compatible with DMSO and DMF)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
Volumetric flasks and appropriate solvents for preparing standards
Procedure:
Preparation of the Slurry:
Accurately weigh approximately 5-10 mg of 3-Chloro-5-iodo-1H-indazole into a glass vial. The key is to ensure an excess of solid material is present.
Precisely add a known volume of the solvent (e.g., 1.0 mL of DMSO or DMF) to the vial.
Securely cap the vial.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples at a consistent speed (e.g., 150-200 rpm) for 24 to 48 hours. A 24-hour period is often sufficient, but longer times may be necessary to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) during initial protocol development to confirm that the measured solubility does not change over time.
Separation of Undissolved Solid:
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
Carefully draw the supernatant into a syringe, taking care not to disturb the pellet.
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
Quantification:
Prepare a series of accurate serial dilutions of the clear, saturated filtrate.
Prepare a standard calibration curve of 3-Chloro-5-iodo-1H-indazole of known concentrations in the same solvent.
Analyze the diluted samples and the standards by a validated analytical method, such as HPLC-UV.
Calculate the concentration of 3-Chloro-5-iodo-1H-indazole in the original saturated filtrate using the standard curve. This value is the solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabular Summary of Solubility Data
Compound
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mM)
3-Chloro-5-iodo-1H-indazole
DMSO
25
Experimental Value
Calculated Value
3-Chloro-5-iodo-1H-indazole
DMF
25
Experimental Value
Calculated Value
To calculate the molar concentration (mM), the molecular weight of 3-Chloro-5-iodo-1H-indazole (C7H4ClIN2) is required.
Molecular Interactions and Solvation
The dissolution of 3-Chloro-5-iodo-1H-indazole in DMSO and DMF is governed by intermolecular forces. Both solvents are polar aprotic, meaning they have a significant dipole moment but lack acidic protons. They act as hydrogen bond acceptors.
Caption: Solvation of 3-Chloro-5-iodo-1H-indazole by DMSO and DMF.
The primary interactions driving solubility in these solvents will be:
Dipole-Dipole Interactions: Between the polar bonds of the indazole derivative and the S=O group in DMSO or the C=O group in DMF.
Hydrogen Bonding: The N-H proton of the indazole ring can act as a hydrogen bond donor to the oxygen atoms of DMSO and DMF, which are strong hydrogen bond acceptors.
London Dispersion Forces: These forces will exist between the aromatic ring system and the methyl groups of the solvents.
Conclusion and Future Directions
This guide provides a robust and scientifically sound methodology for determining the solubility of 3-Chloro-5-iodo-1H-indazole in DMSO and DMF. Obtaining this data is a critical first step in leveraging this compound for further research. The determined solubility values will directly inform the design of biological assays, guide the selection of solvents for synthetic modifications, and contribute to a more comprehensive understanding of the compound's overall drug-like properties. For researchers in the field of drug discovery, the principles and protocols outlined herein serve as a foundational tool for the accurate physicochemical characterization of novel chemical entities.
References
Al-Mokyna, A. I., Al-Zaqri, N., & Al-Ghorbani, M. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(3), 1337. MDPI. Retrieved from [Link]
Kumar, A., Kumar, K., Singh, P., & Singh, J. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Chemistry, 1(1), 1. MDPI. Retrieved from [Link]
Yesylevskyy, S., & Varnek, A. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals, 14(6), 519. PMC - NIH. Retrieved from [Link]
Singh, P., & Kumar, A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3326. PMC. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. PMC - NIH. Retrieved from [Link]
Schwartz, R. A., & Lambert, W. C. (2022). Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges. Archives of Dermatological Research, 315(4), 821-826. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Kumar, A., & Singh, P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(23), 15663-15684. PMC. Retrieved from [Link]
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Chicha, H., Rakib, E. M., Spinelli, D., Saadi, M., & El Ammari, L. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1632. NIH. Retrieved from [Link]
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Popik, O., Shelever, M., & Grygorenko, O. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552. MDPI. Retrieved from [Link]
Wang, C., Li, Y., & Wu, J. (2016). DMSO/SOCl2-mediated C(sp2)–H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives. Chemical Communications, 52(66), 10141-10144. RSC Publishing. Retrieved from [Link]
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Application Note & Protocols: Orthogonal Functionalization of 3-Chloro-5-iodo-1H-indazole
Abstract The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The strategic, site-selective functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The strategic, site-selective functionalization of this nucleus allows for the rapid generation of diverse compound libraries, accelerating drug discovery efforts. This guide provides a detailed technical overview and field-proven protocols for the orthogonal functionalization of 3-chloro-5-iodo-1H-indazole, a versatile starting material with three distinct reactive centers. By exploiting the inherent reactivity differences of the N-H, C-I, and C-Cl bonds, researchers can achieve sequential, controlled diversification of the indazole core.
Strategic Imperative: The Principle of Orthogonality
The successful synthesis of complex, trisubstituted indazoles from 3-chloro-5-iodo-1H-indazole hinges on a precise, stepwise strategy. The principle of orthogonality in this context refers to the ability to address one reactive site chemoselectively while leaving the others intact. The reactivity hierarchy of the three sites is the cornerstone of this strategy:
N1-H Deprotonation/Substitution: The acidic proton on the N1 position is the most reactive site for electrophilic substitution or deprotonation-alkylation/arylation. This step is often performed first to protect the nitrogen, enhance solubility, and prevent unwanted side reactions in subsequent steps.
C5-I Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond.[3] This substantial difference in reactivity allows for highly selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the C5 position.[4]
C3-Cl Substitution: The carbon-chlorine bond is the most robust. Its functionalization typically requires more forcing conditions, such as nucleophilic aromatic substitution (SNAr) with potent nucleophiles or specialized palladium-catalyzed systems like the Buchwald-Hartwig amination.[5][6]
This established hierarchy enables a logical and efficient synthetic workflow for creating precisely substituted indazole derivatives.
Diagram 1: Logical workflow for the orthogonal functionalization of 3-chloro-5-iodo-1H-indazole.
Step 1: N1-Position Functionalization
While functionalization can proceed on the NH-free indazole, N-substitution is a critical first step in many synthetic campaigns. It blocks the acidic proton, preventing it from interfering with organometallic reagents or basic conditions in later steps. Furthermore, the choice of the N1-substituent can profoundly influence the solubility and pharmacokinetic properties of the final molecule.
Causality Behind Experimental Choices:
The primary challenge in the alkylation of 1H-indazoles is controlling regioselectivity between the N1 and N2 positions. The outcome is highly dependent on the base, solvent, and electronic nature of the indazole substituents.[7] For N1-selectivity, a common and effective strategy involves using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The NaH irreversibly deprotonates the indazole, forming the sodium salt. The subsequent addition of an alkyl halide electrophile typically leads to preferential attack at the more sterically accessible and thermodynamically favored N1 position.[7]
Protocol 2.1: General N1-Alkylation
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-5-iodo-1H-indazole (1.0 eq).
Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. The evolution of H₂ gas should be observed.
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the N1-alkylated product.
Step 2: Selective C5-I Cross-Coupling
The significant difference in bond dissociation energy between C-I and C-Cl allows for exquisite selectivity in palladium-catalyzed cross-coupling reactions. The oxidative addition of Pd(0) into the C-I bond is kinetically far more favorable, enabling the C5 position to be functionalized while the C3-chloro group remains untouched.[4]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[8] It involves the coupling of an organoboron species (boronic acid or ester) with an aryl halide.
Causality Behind Experimental Choices:
The choice of catalyst, ligand, and base is critical for an efficient reaction. A catalyst system like Pd(dppf)Cl₂ is often effective as the dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.[9][10] An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid in the transmetalation step. A mixture of a polar aprotic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.[9]
Protocol 3.1.1: Selective Suzuki-Miyaura Coupling at C5
Setup: To a reaction vial, add the N1-substituted 3-chloro-5-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ (3.0 eq).
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of ~0.1 M.
Inerting: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the C5-arylated product.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the premier method for installing alkyne functionalities onto an aromatic ring, creating a C(sp²)-C(sp) bond.[11]
Causality Behind Experimental Choices:
The reaction typically employs a dual catalyst system: a palladium(0) source for the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] An organic base, typically a bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), acts as both the base and often as the solvent.
Protocol 3.2.1: Selective Sonogashira Coupling at C5
Setup: In a sealed tube, dissolve the N1-substituted 3-chloro-5-iodo-1H-indazole (1.0 eq) and the terminal alkyne (1.5 eq) in a solvent like triethylamine or a mixture of THF/triethylamine.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).
Inerting: Degas the mixture thoroughly with an inert gas.
Reaction: Heat the mixture to 60-80 °C for 2-12 hours until the starting material is consumed (monitor by TLC/LC-MS).
Work-up: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography to isolate the C5-alkynylated indazole.
Step 3: C3-Cl Position Functionalization
With the C5 position elaborated, the final step addresses the less reactive C3-chloro substituent.
Buchwald-Hartwig Amination (C-N Bond Formation)
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, a transformation that is otherwise difficult to achieve.[6][12]
Causality Behind Experimental Choices:
Coupling an amine with an electron-rich chloro-heterocycle requires a highly active catalyst system. This is achieved by using sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the challenging oxidative addition and facilitate the final reductive elimination step.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine, forming the active nucleophile.[6]
Protocol 4.1.1: Buchwald-Hartwig Amination at C3
Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with the N1,C5-disubstituted 3-chloro-1H-indazole (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.08 eq).
Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.1 M).
Reaction: Seal the vial and heat to 100-120 °C for 12-24 hours. Monitor by LC-MS.
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
Purification: Concentrate the filtrate and purify by flash column chromatography or preparative HPLC to obtain the final trisubstituted indazole.
Nucleophilic Aromatic Substitution (SNAr)
For certain substrates, particularly if the indazole ring is activated by electron-withdrawing groups, direct SNAr can be an effective, palladium-free alternative.
Causality Behind Experimental Choices:
SNAr reactions proceed through a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[14] The reaction is facilitated by strong electron-withdrawing groups on the aromatic ring and requires a potent nucleophile. The reaction rate is often enhanced by using a polar aprotic solvent (e.g., DMSO, NMP) and elevated temperatures to overcome the activation energy barrier.
Protocol 4.2.1: SNAr at C3 with an Amine
Setup: Combine the N1,C5-disubstituted 3-chloro-1H-indazole (1.0 eq) and the desired amine (e.g., morpholine, piperidine) (3.0-5.0 eq). The amine can often serve as the solvent if it is a liquid.
Solvent (Optional): If the amine is a solid, add a high-boiling polar aprotic solvent like DMSO or NMP.
Reaction: Heat the mixture in a sealed tube to 120-160 °C for 12-48 hours.
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Data Summary: Representative Yields
The following table summarizes typical yields for the sequential functionalization based on analogous transformations reported in the literature. Actual yields will vary based on the specific substrates used.
The 3-chloro-5-iodo-1H-indazole scaffold is an exceptionally valuable platform for building molecular complexity. By understanding and exploiting the intrinsic reactivity differences between the N-H, C-I, and C-Cl positions, researchers can execute a reliable and powerful orthogonal functionalization strategy. The protocols outlined in this guide, grounded in established mechanistic principles, provide a robust framework for the synthesis of diverse, trisubstituted indazoles for application in drug discovery and materials science.
References
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]
National Institutes of Health (NIH). (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]
American Chemical Society. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Available at: [Link]
ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. Available at: [Link]
PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). Available at: [Link]
Wiley Online Library. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Available at: [Link]
ResearchGate. (n.d.). Access to Functionalized Thiazolothiadiazoles via the Chemoselective Cascade Heteroannulation of Thioamides with Hypervalent Iodine Reagents | Request PDF. Available at: [Link]
PubMed Central (PMC). (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives. Available at: [Link]
PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Available at: [Link]
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]
MIT Libraries. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Diazo Groups Endure Metabolism and Enable Chemoselectivity in Cellulo. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF. Available at: [Link]
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
National Institutes of Health (NIH). (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available at: [Link]
YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
ACS Publications. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Available at: [Link]
National Institutes of Health (NIH). (n.d.). 1-Allyl-3-chloro-5-nitro-1H-indazole. Available at: [Link]
National Institutes of Health (NIH). (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Available at: [Link]
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
ResearchGate. (n.d.). (PDF) 1-Allyl-3-chloro-5-nitro-1H-indazole. Available at: [Link]
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... Available at: [Link]
ACS Publications. (n.d.). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. Available at: [Link]
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. Available at: [Link]
Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]
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Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available at: [Link]
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Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Chloro-5-iodo-1H-indazole
Introduction & Strategic Significance 3-Chloro-5-iodo-1H-indazole is a "privileged scaffold" in kinase inhibitor discovery (e.g., Axitinib derivatives). Its utility lies in its three distinct points of diversity, which m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Significance
3-Chloro-5-iodo-1H-indazole is a "privileged scaffold" in kinase inhibitor discovery (e.g., Axitinib derivatives). Its utility lies in its three distinct points of diversity, which must be functionalized in a specific order to maintain yield and purity.
This Application Note details the protocol for the chemoselective C-5 amination of this scaffold. The core challenge is achieving exclusive C-N bond formation at the C-5 position (iodo) without disturbing the C-3 position (chloro) or the N-1 nitrogen (acidic proton).
Critical Reactivity Hierarchy
To ensure success, the chemist must exploit the natural reactivity differences of the substrate:
N-1 (pKa ~14): Most acidic/nucleophilic. Must be protected or managed to prevent catalyst poisoning.
C-3 (C-Cl bond): Stronger bond. Remains intact if reaction temperature and stoichiometry are controlled.
Mechanistic Logic (Visualization)
The following diagram illustrates the kinetic preference for the C-I bond over the C-Cl bond during the oxidative addition step of the catalytic cycle.
[1]
Strategic Considerations & Reagent Selection
Protecting Group Strategy (The "Trustworthiness" Pillar)
While direct amination of unprotected indazoles is possible using specialized ligands (e.g., tBuBrettPhos), it is operationally risky for scale-up due to N-arylation side reactions and catalyst deactivation.
Recommendation: Protect N-1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) .
Why: These groups eliminate the acidic proton, increase solubility in non-polar solvents (Toluene/Dioxane), and prevent N-coordination to Palladium. SEM is preferred for its stability against the basic conditions of the Buchwald coupling.
Catalyst Pre-complexation (Critical for Reproducibility):
In a vial, mix Pd2(dba)3 and Xantphos in a small portion of dioxane. Stir at RT for 5-10 mins until the solution turns from dark purple/black to a clear orange/brown. This ensures active L2Pd(0) species is formed before seeing the substrate.
Main Reaction Setup:
In a reaction tube/flask equipped with a stir bar, add the SEM-protected indazole, Amine, and Cs2CO3.
Degassing: Cap the vessel and cycle Vacuum/Argon (3x). Oxygen inhibition is the #1 cause of stalled reactions.
Initiation:
Add the pre-complexed catalyst solution via syringe.
Add remaining degassed Dioxane to reach 0.15 M concentration.
Heating:
Heat to 80°C - 90°C .
Note: Do not exceed 100°C initially. Higher temps increase the risk of oxidative addition into the C-3 Chloro bond.
Monitoring:
Check HPLC/TLC at 2 hours.
Endpoint: Disappearance of Iodo-starting material.
Workup:
Filter through a Celite pad (elute with EtOAc) to remove insoluble salts and Pd black.
Concentrate and purify via Silica Gel Chromatography (Gradient: Hexane -> EtOAc).
1. Re-degas solvents vigorously.2. Switch to BrettPhos (better for difficult amines).
De-iodination (Ar-H formed)
"Beta-hydride elimination" from amine or solvent.
1. Switch solvent to Toluene.2.[3] Lower temperature to 70°C.3. Ensure anhydrous conditions (water promotes this).
C-3 Coupling Observed
Temperature too high; C-I consumed.
1. Stop reaction immediately upon consumption of SM.2. Reduce temp by 10°C.3. Reduce catalyst loading to 1 mol%.
N-Arylation (if unprotected)
Competition between NH and Amine.
Mandatory: Use SEM/THP protection (Protocol A).
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
BenchChem. (2025).[1] Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem Protocols.
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of heterocycles. Chemistry – A European Journal, 18(32), 9758-9769.
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][1][2][3][5][6][7][8] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970.
High-Precision Functionalization of 3-Chloro-5-iodo-1H-indazole for ALK/ROS1 Inhibitor Discovery
Executive Summary The emergence of resistance mutations in Anaplastic Lymphoma Kinase (ALK) and ROS1-positive Non-Small Cell Lung Cancer (NSCLC) necessitates the continuous development of next-generation Tyrosine Kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The emergence of resistance mutations in Anaplastic Lymphoma Kinase (ALK) and ROS1-positive Non-Small Cell Lung Cancer (NSCLC) necessitates the continuous development of next-generation Tyrosine Kinase Inhibitors (TKIs). The 3-Chloro-5-iodo-1H-indazole scaffold represents a premier "privileged structure" for this purpose. Its unique di-halogenated core offers a pre-validated orthogonal reactivity profile , allowing medicinal chemists to sequentially functionalize the C5 and C3 positions with high regioselectivity.
This guide details the strategic application of 3-Chloro-5-iodo-1H-indazole as a starting material. It covers the chemical rationale for regioselective coupling, step-by-step synthetic protocols, and downstream biological validation using ALK-specific kinase assays.[1]
Chemical Rationale: The Orthogonal Switch
The utility of 3-Chloro-5-iodo-1H-indazole lies in the distinct bond dissociation energies (BDE) and oxidative addition rates of the carbon-halogen bonds.
C5-Iodine (High Reactivity): The C-I bond is weaker and undergoes rapid oxidative addition with Palladium(0) catalysts. This allows for mild Suzuki-Miyaura couplings at room temperature or mild heat without disturbing the C3-Chlorine.
C3-Chlorine (Latent Reactivity): The C-Cl bond is significantly more inert. It remains intact during C5 functionalization, serving as a latent handle for subsequent Buchwald-Hartwig aminations or higher-energy Suzuki couplings to install hinge-binding motifs.
Reactivity Hierarchy Table
Position
Substituent
Reactivity Order
Primary Application
Recommended Reaction Class
N1
-H (Acidic)
1 (Highest)
Solubility/Protection
Alkylation / SEM-Protection
C5
-Iodine
2
Solvent Front / Tail Extension
Suzuki-Miyaura Coupling (Pd)
C3
-Chlorine
3 (Lowest)
Hinge Binding Region
Buchwald-Hartwig / SNAr
Synthetic Workflow: Orthogonal Functionalization
The following protocol outlines the conversion of the raw scaffold into a potent ALK inhibitor prototype.
Visualization: Synthetic Pathway
Figure 1: Step-wise orthogonal functionalization strategy exploiting the reactivity difference between C5-I and C3-Cl.
Detailed Protocol
Step 1: N1-Protection (SEM Group)
Objective: Protect the acidic N-H to prevent catalyst poisoning and control regioselectivity.
Dissolve 3-Chloro-5-iodo-1H-indazole (1.0 eq) in anhydrous THF under Nitrogen.
Cool to 0°C and add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.
Warm to Room Temperature (RT) and stir for 2 hours.
Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc).
Checkpoint: Verify N1 vs N2 regioselectivity via NOESY NMR. N1 is typically favored.
Step 2: C5-Selective Suzuki-Miyaura Coupling
Objective: Install the "tail" moiety (e.g., fluorophenyl or pyridine) at the reactive Iodine site.
Combine N1-SEM protected scaffold (1.0 eq), Aryl-Boronic Acid (1.1 eq), and K₂CO₃ (3.0 eq) in Dioxane/Water (4:1).
Degas the solution with Nitrogen for 10 min.
Add Catalyst: Pd(dppf)Cl₂ (0.05 eq). Note: Use this specific catalyst to minimize de-chlorination at C3.
Heat to 60°C for 4-6 hours. Do not exceed 80°C to preserve the C3-Cl bond.
Workup: Filter through Celite, concentrate, and purify.
Result: Intermediate B with C5-Aryl and intact C3-Cl.
Step 3: C3-Buchwald-Hartwig Amination
Objective: Install the hinge-binding amine at the less reactive Chlorine site.
Combine Intermediate B (1.0 eq) and the Hinge-Binding Amine (e.g., aminopyrazole or aniline derivative, 1.2 eq) in Toluene or t-Amyl Alcohol.
Add Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq).
Add Catalyst System: Pd₂(dba)₃ (0.05 eq) and XPhos or BrettPhos (0.10 eq). Note: Bulky, electron-rich ligands are required to activate the aryl chloride.
Heat to 100-110°C in a sealed tube for 12-18 hours.
Deprotection (Optional): Remove SEM group using TFA/DCM or TBAF/THF to yield the final bioactive inhibitor.
Compound Prep: Prepare 3x serial dilutions of the Indazole inhibitor in DMSO (Top concentration 10 µM).
Kinase Reaction:
In a 384-well white plate, add 2 µL of Inhibitor.
Add 4 µL of ALK Enzyme (0.5 ng/µL in 1x Kinase Buffer). Incubate 10 min at RT.
Add 4 µL of Substrate/ATP mix (10 µM ATP final).
Incubate at RT for 60 minutes.
ADP Generation: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
Read: Measure Luminescence on a plate reader (e.g., EnVision).
Analysis: Plot RLU vs. log[Compound] to determine IC50.
Troubleshooting & Optimization
Issue
Probable Cause
Expert Solution
Low Yield in Step 2 (C5-Coupling)
C3-Chlorine reacting prematurely
Switch catalyst to Pd(dppf)Cl₂ or Pd(PPh₃)₄. Avoid highly active ligands like XPhos at this stage. Lower temperature to 50°C.
No Reaction in Step 3 (C3-Amination)
Oxidative addition into C-Cl is too slow
Switch to "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3). Increase temp to 110°C. Ensure solvent is anhydrous.
N1 vs N2 Regioisomers
Poor selectivity during alkylation
Use bulky protecting groups (SEM, THP). Lower alkylation temperature to -78°C initially.
High Background in Kinase Assay
ATP degradation or impure enzyme
Use ultrapure ATP. Aliquot enzyme to avoid freeze-thaw cycles. Ensure plates are white/opaque to prevent light bleed.
References
BenchChem. (2025).[2] The Role of 3-Iodo-1,5-dimethyl-1H-indazole in the Synthesis of Privileged Scaffolds: Application Notes and Protocols. Retrieved from
Huang, X., et al. (2024).[3] Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors. PubMed . Retrieved from
Promega Corporation. (n.d.). ALK (L1196M) Kinase Assay Protocol using ADP-Glo™. Retrieved from
Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for ALK. Retrieved from
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules . Retrieved from
Application Note: One-Pot Sequential Cross-Coupling Strategies for the Synthesis of 3,5-Disubstituted Indazoles from 3-Chloro-5-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the one-pot synthesis of complex, polysubstituted indazoles starting from the versatile building...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the one-pot synthesis of complex, polysubstituted indazoles starting from the versatile building block, 3-Chloro-5-iodo-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] This guide focuses on leveraging the differential reactivity of the C-I and C-Cl bonds to achieve site-selective functionalization through a sequential, one-pot Sonogashira and Suzuki cross-coupling protocol. We will delve into the mechanistic rationale behind catalyst and ligand selection, provide detailed, field-tested protocols, and present data in a clear, comparative format to empower researchers in drug discovery and development.
Introduction: The Strategic Value of 3-Chloro-5-iodo-1H-indazole
The indazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The strategic placement of two distinct halogen atoms on the indazole core, as in 3-Chloro-5-iodo-1H-indazole, offers a powerful platform for molecular diversification. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for chemoselective functionalization. Palladium-catalyzed cross-coupling reactions can be orchestrated to first target the more labile C-I bond under milder conditions, followed by a second coupling at the more robust C-Cl bond under more forcing conditions, all within a single reaction vessel. This one-pot approach enhances synthetic efficiency by reducing purification steps, saving time and resources, and improving overall yield.[2]
The general strategy relies on the established reactivity trend for palladium-catalyzed cross-coupling: C-I > C-Br > C-OTf > C-Cl. This differential reactivity is the key to achieving site-selectivity in polyhalogenated systems.
The success of a one-pot sequential cross-coupling hinges on the precise control of the palladium catalyst's activity. The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step and is significantly faster for aryl iodides than for aryl chlorides.
Step 1: Sonogashira Coupling at the C-5 Iodo Position
The first coupling is a Sonogashira reaction targeting the C-5 iodo position. This is achieved under relatively mild conditions.
Catalyst System: A typical catalyst system involves a palladium source like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand, along with a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
Ligand Choice: For the initial, more facile C-I activation, standard phosphine ligands such as triphenylphosphine (PPh₃) are generally sufficient. These ligands provide a good balance of stability and reactivity for the catalytic cycle to proceed efficiently at the iodo-position without prematurely activating the C-Cl bond.
Base and Solvent: A mild base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is used, which also serves as the solvent in many cases.
Step 2: Suzuki Coupling at the C-3 Chloro Position
After the Sonogashira coupling is complete, the reaction conditions are modified in situ to facilitate the more challenging Suzuki coupling at the C-3 chloro position.
Catalyst and Ligand Activation: Activating the C-Cl bond for oxidative addition requires a more electron-rich and sterically bulky ligand. Ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are introduced to generate a more reactive Pd(0) species.[3] These ligands promote the oxidative addition of the less reactive aryl chloride.
Stronger Base and Solvent Change: A stronger base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required for the Suzuki coupling to proceed. The reaction is typically conducted in a solvent mixture like dioxane/water or toluene/water to facilitate the dissolution of both the organic substrate and the inorganic base.
The entire workflow can be visualized as a two-stage process within a single pot.
The indazole NH proton is acidic and can interfere with organometallic reagents or act as a ligand for the metal catalyst, potentially inhibiting the reaction. While some cross-coupling reactions on unprotected indazoles are known, N-protection is often employed to ensure reproducibility and high yields.[4]
Choosing a Protecting Group: A common and effective protecting group is tert-butoxycarbonyl (Boc), which can be installed using (Boc)₂O. Another option is a tetrahydropyran (THP) group. The choice of protecting group should be orthogonal to the reaction conditions of the subsequent cross-coupling steps. For instance, the Boc group is generally stable under typical Sonogashira and Suzuki conditions but can be removed later with acid.
Caption: N-Protection of the indazole starting material.
Detailed Application Protocols
The following protocols are exemplary and may require optimization based on the specific substrates used. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: N-Boc Protection of 3-Chloro-5-iodo-1H-indazole
Preparation: To a solution of 3-Chloro-5-iodo-1H-indazole (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
Workup: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-3-chloro-5-iodo-1H-indazole.
To a degassed solution of 1-Boc-3-chloro-5-iodo-1H-indazole (1.0 eq) in a suitable solvent (e.g., THF or 1,4-dioxane, 0.1 M), add the terminal alkyne (1.1 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.025 eq).
Add a degassed base, such as triethylamine (Et₃N, 2.0 eq).
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC or LC-MS for the complete consumption of the starting material (typically 1-3 hours).
Suzuki Step (C-3 Arylation) - In Situ Addition:
To the same reaction vessel containing the crude 1-Boc-3-chloro-5-alkynyl-1H-indazole, add the arylboronic acid (1.5 eq).
Add a second palladium catalyst, such as Pd₂(dba)₃ (0.02 eq), and a bulky phosphine ligand, for instance, SPhos (0.08 eq).
Add an aqueous solution of a strong base, such as 2M K₂CO₃ (3.0 eq).
Heat the reaction mixture to 80-100 °C and stir vigorously until the intermediate is consumed as monitored by TLC or LC-MS (typically 6-16 hours).
Workup and Purification:
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to obtain the desired 1-Boc-3-aryl-5-alkynyl-1H-indazole.
(Optional) Deprotection:
Dissolve the purified product in a suitable solvent such as DCM or 1,4-dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
Concentrate the reaction mixture and purify as necessary to yield the final NH-indazole product.
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected outcomes for the sequential one-pot synthesis. Yields are representative and will vary based on the specific coupling partners.
Parameter
Step 1: Sonogashira Coupling
Step 2: Suzuki Coupling
Target Position
C-5 (Iodo)
C-3 (Chloro)
Pd Catalyst
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Pd₂(dba)₃ or Pd(OAc)₂
Co-catalyst/Ligand
CuI / PPh₃
SPhos or XPhos
Base
Et₃N or DIPEA
K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent
THF, Dioxane, or Et₃N
Dioxane/H₂O or Toluene/H₂O
Temperature
Room Temperature to 40 °C
80 °C to 100 °C
Typical Yield
>90% (intermediate formation)
60-85% (overall from intermediate)
Conclusion
The 3-Chloro-5-iodo-1H-indazole scaffold is an exceptionally valuable starting material for the efficient construction of diverse and complex indazole derivatives. By leveraging the principles of chemoselective palladium-catalyzed cross-coupling, researchers can perform sequential Sonogashira and Suzuki reactions in a one-pot fashion. This approach significantly streamlines the synthetic process, making it a powerful tool in modern drug discovery. The protocols and mechanistic insights provided in this application note offer a robust framework for scientists to design and execute these advanced synthetic strategies, accelerating the development of novel indazole-based therapeutics.
References
Müller, T. J. J. (2021). Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. Molecules, 26(11), 3195. Available at: [Link]
Lipshutz, B. H., et al. (2020). One-Pot Synthesis of Indoles and Pyrazoles via Pd-Catalyzed Couplings/Cyclizations Enabled by Aqueous Micellar Catalysis. Organic Letters, 22(17), 6738–6741. Available at: [Link]
Jamadar, I., et al. (2024). Pd-catalysed One-pot and three-component sequential chemoselective double cross-coupling: Synthesis of novel 2-Aryl-1,3-azoles from 4-bromophenyl tosylate. ResearchGate. Available at: [Link]
Müller, T. J. J. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PMC. Available at: [Link]
Bavetsias, V., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(18), 4287-4303. Available at: [Link]
DeMong, D. E., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available at: [Link]
Reddy, T. J., et al. (2016). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry, 14(4), 1347-1356. Available at: [Link]
Goldstein, D. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(48), 6293-6295. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Janardhanan, J. C., et al. (2018). Functionalizable 1H-Indazoles by Palladium Catalyzed Aza-Nenitzescu Reaction: Pharmacophores to Donor-Acceptor Type Multi-Luminescent Fluorophores. Asian Journal of Organic Chemistry, 7(10), 2094-2104. Available at: [Link]
Potashman, M. H., et al. (2014). Regioselective n-2 arylation of indazoles. Google Patents.
Amatore, C., Jutand, A., & Negri, S. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 13(18), 3894-3910. Available at: [Link]
Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. Available at: [Link]
Lau, S. H., & Doyle, A. G. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton University. Available at: [Link]
Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]
Humphrey, J. M., & Chamberlin, A. R. (2000). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Journal of Organic Chemistry, 65(19), 6036-6038. Available at: [Link]
Newman, S. G., & Willis, M. C. (2017). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Angewandte Chemie, 129(15), 4302-4306. Available at: [Link]
de la Torre, D. J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2021. Available at: [Link]
Buchwald, S. L., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. Available at: [Link]
So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. Journal of Organic Chemistry, 73(19), 7731–7734. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Suzuki Coupling Optimization GuideSubject: 3-Chloro-5-iodo-1H-indazole (C-5 Selective Coupling)
Ticket ID: INDAZ-5-CPL-OPT
Status: Open
Support Tier: Senior Application Scientist
Executive Summary & Chemical Logic
Welcome to the technical support center for functionalizing 3-Chloro-5-iodo-1H-indazole . You are likely encountering low yields due to two competing factors inherent to this substrate:
The N-H "Catalyst Trap": The indazole N-H proton (
) is acidic enough to be deprotonated by standard Suzuki bases (carbonates/phosphates). The resulting indazolyl anion is a potent ligand that coordinates to Palladium, displacing your phosphine ligands and deactivating the catalyst (forming "Pd-black").
Chemoselectivity (I vs. Cl): While C-I bonds are weaker and more reactive than C-Cl bonds, high temperatures or hyper-active catalysts required to overcome the "N-H Trap" can erode this selectivity, leading to unwanted coupling at the C-3 position.
The Solution: The most reproducible path to high yield (>85%) is N-protection prior to coupling. However, if direct coupling is mandatory, specific "Buchwald-type" ligands are required to prevent catalyst poisoning.
Decision Matrix: Workflow Optimization
Before starting your next experiment, use this logic flow to select the correct protocol.
Figure 1: Strategic decision tree for optimizing indazole coupling yields.
Protocol A: The "Golden Path" (N-Protection)
This method isolates the electronic interference of the indazole nitrogen. We recommend the Tetrahydropyranyl (THP) group due to its ease of removal with mild acid (
Why: This blocks the N-H, preventing Pd-coordination and increasing solubility in organic solvents.
Step 2: The Coupling (Standard Protocol)
Substrate: 1-THP-3-chloro-5-iodoindazole.
Catalyst:
(3-5 mol%).
Note: Ferrocene ligands are robust and resist dehalogenation.
Base:
(2.0 eq) or (2.0 eq).
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Temp: 80°C.
Expected Yield: 85-95%.
Protocol B: Direct Coupling (Unprotected)
If you cannot protect, you must use a ligand bulky enough to prevent the indazole anion from binding to the Palladium center.
Catalyst System:
(2 mol%) + XPhos or SPhos (4-8 mol%).
Why: These Buchwald ligands are electron-rich (facilitating oxidative addition to the C-I bond) and extremely bulky (preventing N-coordination).
Base:
(3.0 eq).
Why: Anhydrous phosphate is often better than carbonates for unprotected heterocycles to minimize solubility issues.
Solvent: n-Butanol or Dioxane/Water.
Temp: 90-100°C.
Warning: Higher temps increase the risk of reacting with the C-3 Chlorine.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalls at 50% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning.
Mechanism: The unprotected indazole nitrogen is coordinating to the Pd(II) species, forming a stable "resting state" that cannot undergo transmetalation.
Solution: Switch to Protocol A (Protection) . If you are already protected, check your solvent degassing. Oxygen causes rapid catalyst death with electron-rich ligands.
Issue 2: "I see the Iodine is gone, but no coupling occurred (Product is 3-Chloro-1H-indazole)."
Mechanism: After oxidative addition, the Pd-Ar species grabs a hydride (H-) instead of the boronic acid. Sources of H- include alcohols (solvent), water, or decomposition of the boronic acid.
Solution:
Lower Temperature: Reduce from 100°C to 70°C.
Switch Solvent: Move from alcoholic solvents (n-BuOH) to aprotic polar solvents (DMF or Toluene).
Increase Boronic Acid: Use 1.5 - 2.0 equivalents to outcompete the side reaction.
Issue 3: "I am getting a mixture of C-5 and C-3 coupling products."
Diagnosis: Loss of Selectivity.
Mechanism: The Bond Dissociation Energy (BDE) of C-I (65 kcal/mol) is much lower than C-Cl (95 kcal/mol). However, highly active catalysts (like XPhos) at high heat can activate the C-Cl bond.
Solution:
Switch Ligand: Use
or .[1] These are less active than XPhos and will discriminate better between I and Cl.
Control Temp: strictly maintain < 80°C.
Data Summary: Catalyst Performance
Catalyst System
Ligand Type
Yield (Protected)
Yield (Unprotected)
C-5 Selectivity
Recommendation
Pd(dppf)Cl2
Bidentate
92%
<10%
Excellent
Best for Route A
Pd(PPh3)4
Monodentate
78%
0%
Good
Good alternative
Pd2(dba)3 + XPhos
Bulky/e- rich
95%
65%
Moderate
Best for Route B
Pd(OAc)2
None
0%
0%
N/A
Do not use
Visualizing the Selectivity Mechanism
The following diagram illustrates why C-5 reacts before C-3 and where the "Danger Zone" for side reactions lies.
Figure 2: Kinetic selectivity between C-5 (Iodo) and C-3 (Chloro) sites.
References
Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles.
Source: Billingsley, K., & Buchwald, S. L. (2007). Journal of the American Chemical Society.[2][3]
Context: Establishes the necessity of XPhos/SPhos ligands for unprotected indazoles to prevent catalyst deactiv
Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of Dihaloarenes.
Source: Handy, S. T., & Zhang, Y. (2006). Chemical Reviews.
Context: definitive guide on C-I vs C-Cl bond dissociation energies and predicting site selectivity.
URL: [https://pubs.acs.org/doi/10.1021/cr050040+]
Optimization of Suzuki Coupling for 3-Haloindazoles.
Source:Organic Process Research & Development (General Principles).
Context: Protocols for THP protection and subsequent deprotection in indazole synthesis.
Technical Support Center: Selective Functionalization & Stability of 3-Chloro-5-iodo-1H-indazole
Introduction: The Substrate Challenge You are working with 3-Chloro-5-iodo-1H-indazole , a "bifunctional" scaffold critical for fragment-based drug discovery (FBDD). This molecule presents a classic chemoselectivity para...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Substrate Challenge
You are working with 3-Chloro-5-iodo-1H-indazole , a "bifunctional" scaffold critical for fragment-based drug discovery (FBDD). This molecule presents a classic chemoselectivity paradox:
The "Soft" Spot (C5-Iodo): Highly reactive toward oxidative addition (Pd) and metal-halogen exchange (Li/Mg). This is your primary handle for functionalization but is prone to protodeiodination (replacement of I with H).
The "Hard" Spot (C3-Chloro): Significantly more stable. It requires forcing conditions to react, but can be inadvertently activated if catalyst ligands are too electron-rich or temperatures are uncontrolled.
This guide provides validated protocols to functionalize the C5-position without losing the iodine to reduction (hydrodehalogenation) or disturbing the C3-chloride.
Module 1: The Chemoselectivity Landscape
To prevent side reactions, you must understand the energy barriers of your substrate. The Bond Dissociation Energy (BDE) dictates the order of reactivity.
Visualizing Reactivity Zones
Figure 1: Reactivity heatmap of the indazole core. Red indicates the highest lability and risk of side reactions.
Module 2: Preventing Hydrodehalogenation in Pd-Catalyzed Couplings
The most frequent failure mode is Protodeiodination , where the Iodine is replaced by Hydrogen (yielding 3-chloroindazole) instead of the desired R-group.
The Mechanism of Failure
Dehalogenation is driven by the formation of a Palladium-Hydride (Pd-H) species. This occurs via
-hydride elimination from:
Alcoholic Solvents: Methanol, Ethanol, or Isopropanol.
Alkylamine Bases: Triethylamine or DIPEA (if heated).
Trace Water: Can act as a hydride source in specific catalytic cycles.[1]
Protocol: "Safe" Suzuki-Miyaura Coupling
Use this protocol to couple aryl boronic acids at C5 while preserving C3-Cl.
Reagents:
Substrate: 1.0 eq
Boronic Acid: 1.1 eq
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Selected for its resistance to
Using n-Butyllithium (n-BuLi) presents a risk of "Halogen Dance" (scrambling) or reacting at the C3-Cl position if the temperature drifts.
The "Turbo" Protocol:
Instead of n-BuLi, use iPrMgCl·LiCl (TurboGrignard) . It is milder and highly selective for C-I over C-Cl.
Comparative Data: Exchange Selectivity
Reagent
Temperature
Selectivity (C5-I : C3-Cl)
Risk Level
n-BuLi
-78°C
~95 : 5
High (Exotherm risk)
n-BuLi
-40°C
~60 : 40
Critical Failure
iPrMgCl·LiCl
-20°C to 0°C
>99 : 1
Safe
Protocol:
Dissolve 3-Chloro-5-iodo-1H-indazole (N-protected, e.g., SEM/THP) in anhydrous THF.
Cool to -20°C (Salt/Ice bath is sufficient for TurboGrignard).
Add iPrMgCl·LiCl (1.1 eq) dropwise.
Stir for 1 hour. Note: Iodine-Magnesium exchange is slower than Lithium but safer.
Quench with electrophile (e.g., DMF for formylation).
Module 4: Protection Group Strategy
Unprotected N-H indazoles can poison Pd-catalysts by binding to the metal center, stalling the cycle and allowing time for dehalogenation side reactions to dominate.
Recommended Protecting Groups (PG):
THP (Tetrahydropyranyl): Good stability, easy removal with mild acid.
SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent for lithiation chemistry; withstands strong bases.
Boc (tert-Butyloxycarbonyl): Use with caution. Strong bases in Suzuki coupling can cleave Boc prematurely.
Installation Warning:
When installing the PG (e.g., NaH + SEM-Cl), maintain 0°C . High temperatures with NaH can cause minor dehalogenation via a radical mechanism involving the iodide.
FAQ: Frequently Asked Questions
Q: Can I use Ethanol/Water for the Suzuki coupling to dissolve the inorganic base?A:Avoid if possible. While common for simple aryls, ethanol is a hydride donor. If solubility is an issue, use a Dioxane/Water (9:1) mixture. The low water content is less risky than bulk alcohol, but strictly degas the water to remove dissolved oxygen.
Q: I see a "dimer" byproduct in my LCMS. What is it?A: This is likely the homocoupling product (Indazole-Indazole). It occurs when the catalyst is reduced but fails to find the boronic acid, eventually coupling two oxidative addition complexes.
Fix: Increase the Boronic Acid equivalents (to 1.5 eq) and ensure rigorous degassing (Oxygen promotes homocoupling).
Q: Why is C3-Chlorine so stable compared to C5-Iodine?A: The C-Cl bond energy (~80 kcal/mol) is significantly higher than C-I (~57 kcal/mol). Additionally, the C3 position in indazole is electronically distinct; oxidative addition at C3 is kinetically much slower unless using specialized ligands (like Buchwald XPhos or RuPhos) at elevated temperatures (>100°C).
References
Mechanism of Dehalogenation:
Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
Source: J. Org. Chem. 2017, 82, 1, 478–486.
URL:[Link]
Indazole Reactivity Reviews:
Title: C3-Indazole Functionalization: A Review.
Source: Arkivoc 2019, part ii, 98-129.
URL:[Link]
TurboGrignard Selectivity:
Title: Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of iPrMgCl·LiCl to Aryl Iodides.
Source: Angew. Chem. Int. Ed. 2004, 43, 3333.
URL:[Link]
Technical Support Center: Optimizing Catalyst Selection for 3-Chloro-5-iodo-1H-indazole Coupling
Welcome to the technical support center for cross-coupling reactions involving 3-chloro-5-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for cross-coupling reactions involving 3-chloro-5-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of achieving selective C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation on this dihalogenated indazole scaffold. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments and optimize your synthetic routes. Indazole derivatives are crucial pharmacophores in numerous therapeutic agents, and mastering their synthesis is a key step in drug discovery.[1][2]
The Core Challenge: Achieving Site-Selectivity
The primary obstacle when working with 3-chloro-5-iodo-1H-indazole is achieving selective functionalization at either the C-5 (iodo) or C-3 (chloro) position. The inherent differences in carbon-halogen bond strengths typically dictate the order of reactivity in palladium-catalyzed cross-coupling reactions. The general trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl > C-F.[3] This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.[4] Therefore, under standard conditions, selective coupling at the C-5 iodo position is the expected and more readily achievable outcome.
However, factors such as ligand choice, palladium precursor, base, and solvent can influence this selectivity, sometimes leading to undesired side products or a lack of reactivity. This guide will provide a framework for rationally selecting your catalyst system to favor the desired C-5 coupling.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or no conversion of the 3-chloro-5-iodo-1H-indazole starting material.
Potential Cause A: Inactive Catalyst. The active catalytic species in both Suzuki and Buchwald-Hartwig reactions is a Pd(0) complex.[5][6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced to Pd(0) under the reaction conditions.
Solution:
Switch to a Pd(0) precatalyst: Consider using Pd(PPh₃)₄ or Pd₂(dba)₃.
Ensure proper ligand choice: Bulky, electron-rich phosphine ligands can facilitate the reduction of Pd(II) to Pd(0) and stabilize the active catalyst.[7] For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos are often effective. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands developed by Buchwald are recommended.[8]
Check for catalyst poisoning: Heterocyclic substrates, especially those with N-H groups, can sometimes coordinate too strongly to the palladium center and inhibit catalysis.[5] Adding a slight excess of ligand or choosing a ligand known to perform well with N-H containing heterocycles can mitigate this.
Potential Cause B: Inappropriate Base or Solvent. The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig reaction.[1][6]
Solution:
For Suzuki Coupling: A common starting point is an aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane, DME, or toluene.[9] If this fails, consider switching to a phosphate base (K₃PO₄), which is often more effective for challenging substrates.
For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. The choice of solvent is also critical, with toluene, dioxane, and THF being frequently used.[10]
Issue 2: Poor selectivity, with coupling observed at both the C-3 and C-5 positions.
Potential Cause A: High Reaction Temperature or Prolonged Reaction Time. While higher temperatures can increase reaction rates, they can also provide enough energy to overcome the activation barrier for the less favorable C-Cl bond cleavage, leading to a loss of selectivity.
Solution:
Lower the reaction temperature: Start with milder conditions (e.g., 60-80 °C) and monitor the reaction progress carefully.
Optimize reaction time: Use TLC or LC-MS to determine the point of complete consumption of the starting material and avoid unnecessarily long reaction times.
Potential Cause B: Inappropriate Ligand Choice. The steric and electronic properties of the phosphine ligand can significantly influence the selectivity of the oxidative addition step.[3][11]
Solution:
Use a less reactive catalyst system: For selective C-I coupling, a catalyst system that is highly active for C-Cl bond activation may be detrimental. Start with a more "standard" catalyst like Pd(PPh₃)₄, which is generally less reactive towards aryl chlorides.
Ligand Tuning: For Suzuki reactions, electron-deficient bidentate ligands like dppf have been shown to favor coupling at more electron-deficient positions, while electron-rich monodentate ligands can favor other positions.[11] Experiment with a range of ligands to find the optimal balance for your desired selectivity.
Issue 3: Significant formation of a dehalogenated byproduct (3-chloro-1H-indazole).
Potential Cause: Protodeboronation (Suzuki) or Hydrodehalogenation. These side reactions can be promoted by certain bases, solvents (especially protic ones like alcohols), and high temperatures.[12]
Solution:
Choice of Base: Stronger bases like alkoxides can sometimes favor dehalogenation. Consider using a weaker base like K₂CO₃ or K₃PO₄.[12]
Solvent System: Ensure your solvent is anhydrous. If using an alcohol as a co-solvent, try to minimize its amount or switch to a completely aprotic system.
Protect the N-H group: The acidic proton on the indazole ring can sometimes participate in side reactions. N-protection (e.g., with a Boc or SEM group) can mitigate this, although it adds extra steps to the synthesis.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst should I start with for selective C-5 Suzuki coupling of 3-chloro-5-iodo-1H-indazole?
A1: For initial screening, a good starting point is a catalyst system known for its reliability and broad functional group tolerance. We recommend Pd(dppf)Cl₂ (typically 2-5 mol%) with a suitable base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents) in a solvent system such as dioxane/water or DME/water .[9] This catalyst is often effective for coupling aryl iodides and is less prone to activating the more robust C-Cl bond under controlled conditions.
Q2: What are the best ligands for selective C-5 Buchwald-Hartwig amination?
A2: For C-N coupling at the C-5 iodo position, specialized biarylphosphine ligands are highly recommended. Start with a second-generation ligand like XPhos or SPhos , in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a strong base such as NaOt-Bu . These ligands are designed to promote efficient C-N bond formation under relatively mild conditions.
Q3: Can I achieve selective coupling at the C-3 chloro position in the presence of the C-5 iodo group?
A3: This is a significant challenge due to the much higher reactivity of the C-I bond. Achieving selective C-Cl coupling would require a catalyst system that has a strong preference for the C-Cl bond over the C-I bond, which goes against the natural reactivity trend. One potential, though advanced, strategy could be to first perform a different type of transformation at the iodo position that renders it unreactive to palladium catalysis, followed by the desired coupling at the chloro position. However, for a direct selective coupling, the C-5 iodo position will almost always be more reactive.
Q4: My reaction is sluggish even with recommended catalysts. What can I do?
A4: If you observe low reactivity, consider the following:
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading to 5-10 mol% can sometimes be necessary for challenging substrates.
Use a More Active Catalyst System: Switch to a more electron-rich and bulky ligand, such as one of the Buchwald-type biaryl phosphines, even for a Suzuki reaction, as these can accelerate the oxidative addition step.
Check Reagent Quality: Ensure your boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is pure. Boronic acids can dehydrate to form unreactive boroxines.[5] Ensure your solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q5: How does the N-H group on the indazole affect the reaction?
A5: The acidic proton of the N-H group can have several effects. It can react with the base, potentially requiring a higher stoichiometry of the base. The nitrogen can also coordinate to the palladium center, which can either be beneficial by directing the catalyst or detrimental by inhibiting it.[5] If you suspect the N-H group is causing issues (e.g., low yield, side reactions), consider protecting it with a suitable protecting group like Boc, SEM, or THP.
Recommended Starting Conditions
The following tables provide recommended starting conditions for selective C-5 coupling reactions based on literature precedents for similar dihalogenated heterocycles.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at C-5
Parameter
Condition
Rationale
Substrate
3-chloro-5-iodo-1H-indazole
Coupling Partner
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
Palladium Source
Pd(dppf)Cl₂ (2-5 mol%)
Good balance of reactivity and selectivity.
Base
K₂CO₃ or Cs₂CO₃ (2-3 equiv.)
Effective and commonly used for Suzuki couplings.
Solvent
Dioxane/H₂O (4:1) or DME/H₂O (4:1)
Standard solvent systems for this reaction.
Temperature
80-100 °C
A good starting range to ensure reactivity without compromising selectivity.
Atmosphere
Inert (Argon or Nitrogen)
Protects the catalyst from oxidation.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination at C-5
Parameter
Condition
Rationale
Substrate
3-chloro-5-iodo-1H-indazole
Coupling Partner
Primary or secondary amine (1.2-1.5 equiv.)
Palladium Source
Pd₂(dba)₃ (1-2 mol%)
A common and effective Pd(0) source.
Ligand
XPhos or SPhos (2-4 mol%)
Bulky, electron-rich ligands that promote C-N coupling.
Base
NaOt-Bu (1.5-2 equiv.)
A strong, non-nucleophilic base is required.
Solvent
Toluene or Dioxane
Anhydrous, aprotic solvents are preferred.
Temperature
90-110 °C
Generally higher temperatures are needed for C-N coupling.
Atmosphere
Inert (Argon or Nitrogen)
Protects the catalyst from oxidation.
Visualizing the Process
To better understand the underlying mechanisms and troubleshooting logic, the following diagrams are provided.
Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A systematic approach to troubleshooting poor selectivity.
References
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). NIH. Available at: [Link]
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. (2021). ACS Publications. Available at: [Link]
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (2014). PubMed. Available at: [Link]
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (2018). NIH. Available at: [Link]
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing. Available at: [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). ResearchGate. Available at: [Link]
An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (2009). ACS Publications. Available at: [Link]
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. (2009). NIH. Available at: [Link]
1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. Available at: [Link]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. Available at: [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). RSC Publishing. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]
Controlling C-3 vs C-5 reactivity in dihaloindazoles
Technical Support Center: Indazole Functionalization Topic: Controlling C-3 vs. C-5 Reactivity in Dihaloindazoles Ticket ID: INDZ-305-REGIO Status: Open Support Agent: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Indazole FunctionalizationTopic: Controlling C-3 vs. C-5 Reactivity in Dihaloindazoles
Ticket ID: INDZ-305-REGIO
Status: Open
Support Agent: Dr. Aris (Senior Application Scientist)
Welcome to the Indazole Reactivity Support Center
You are likely here because your cross-coupling reaction yielded a mixture of regioisomers, or you coupled the wrong position entirely. This is the most common ticket we receive regarding the indazole scaffold.
The 3,5-dihaloindazole system is deceptive. While it looks like a simple fused ring, the electronic disparity between the C-3 (pseudo-amidine) and C-5 (benzenoid) positions creates a distinct hierarchy of reactivity. This guide will help you navigate this hierarchy to achieve precise regiocontrol.
Part 1: The Reactivity Hierarchy (Root Cause Analysis)
Before troubleshooting, you must understand the "Default Settings" of your molecule.
The General Rule of Thumb
In a standard Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) using identical halogens (e.g., 3,5-dibromoindazole):
C-3 Reacts First: The C-3 position is electronically activated by the adjacent
nitrogen (N-2). It behaves similarly to a 2-halopyridine or an imine-activated halide.
C-5 Reacts Second: The C-5 position behaves like a standard, unactivated aryl halide.
The "Cheat Code" (Substrate Engineering)
If you need to invert this selectivity (react C-5 first), you cannot easily fight the electronics of the 3,5-dibromo system. You must change the bond strengths.
Use 3-Bromo-5-Iodoindazole: The weaker C-I bond at C-5 overrides the electronic activation at C-3.
Reactivity Matrix
Substrate
Reaction Type
Primary Reactive Site
Mechanism/Reasoning
3,5-Dibromoindazole
Pd-Catalysis (Suzuki)
C-3
Electronic activation by N-N bond (oxidative addition is faster at C-3).
3,5-Dibromoindazole
Li-Halogen Exchange
C-3
C-3 anion is stabilized by N-2; faster exchange at electron-deficient pos.
3-Bromo-5-Iodoindazole
Pd-Catalysis (Suzuki)
C-5
Bond Dissociation Energy (C-I < C-Br) dictates oxidative addition.
N-SEM-3,5-dibromo
Lithiation (-BuLi)
C-3
Chelation-Controlled Lithiation (Coordination to SEM oxygen).
Part 2: Visualizing the Decision Pathway
Use this flowchart to determine your synthetic strategy.
Caption: Decision tree for selecting the starting material based on the desired order of functionalization.
Part 3: Troubleshooting & FAQs
Scenario A: "I tried to couple C-5 on 3,5-dibromoindazole, but I got C-3 product or a mixture."
Q: Why can't I force C-5 coupling by using a bulky ligand?A: While bulky ligands (like XPhos or
BuP) can sometimes override electronics, the electronic bias of the C-3 position in indazole is potent. The oxidative addition of Pd(0) into the C-3–Br bond is significantly faster because the resulting Pd(II) species is stabilized by the adjacent nitrogen.
The Fix: Do not fight the electronics. Switch your starting material to 3-bromo-5-iodoindazole . The C-I bond is weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), ensuring the catalyst inserts at C-5 (Iodine) first, leaving the C-3 Bromine intact.
Scenario B: "I am seeing bis-coupling (both C-3 and C-5 reacted) when targeting C-3."
Q: I only used 1 equivalent of boronic acid. Why is C-5 reacting too?A: This usually happens if your catalyst is too active or the temperature is too high. Once the C-3 product forms, it is still an aryl bromide (at C-5). If the reaction runs too hot, the catalyst will eventually attack C-5.
The Fix:
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the boronic acid, not an excess.
Temperature: Lower the temperature. If refluxing in dioxane (100°C), try 60–80°C.
Injection: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the dibromoindazole.
Scenario C: "My Lithium-Halogen exchange failed to give the C-3 product."
Q: I used
-BuLi on 3,5-dibromoindazole, but I got a mess.A: The NH proton (N-1) is acidic ( ~14). -BuLi will deprotonate N-1 first, forming an N-anion. This species is less reactive toward halogen exchange and has solubility issues.
The Fix: You must protect N-1 first.
SEM/THP Protection: These groups are ideal. A SEM group at N-1 (which can equilibrate or coordinate) can actually assist C-3 lithiation via the "Complex Induced Proximity Effect" (CIPE).
Protocol: Protect N-1
Treat with -PrMgCl·LiCl (Turbo Grignard) or -BuLi at -78°C. This will selectively exchange the C-3 Bromine.
Part 4: Validated Protocols
Protocol 1: C-3 Selective Suzuki Coupling (The "Standard")
Target: 3-Aryl-5-bromo-1H-indazole
Reagents:
3,5-Dibromo-1H-indazole (1.0 equiv)
Arylboronic acid (1.05 equiv)
Pd(PPh
) (5 mol%)
Na
CO (2M aqueous, 2.0 equiv)
DME (Dimethoxyethane) / EtOH (4:1 ratio)
Procedure:
Degas solvents with Argon for 15 mins.
Combine reactants in a sealed tube.
Heat to 85°C (Do not overheat). Monitor by LCMS.
Stop immediately when starting material is consumed.
Protocol 2: C-5 Selective Suzuki Coupling (The "Inversion")
Target: 5-Aryl-3-bromo-1H-indazole
Reagents:
3-Bromo-5-iodo-1H-indazole (1.0 equiv)
Arylboronic acid (1.0 equiv)
Pd(dppf)Cl
·DCM (3 mol%)
K
PO (2.0 equiv)
THF / Water (9:1)
Procedure:
Degas solvents.
Run at Room Temperature (25°C) initially. If sluggish, warm to 40°C.
The weak C-I bond allows oxidative addition at mild temperatures where the C-Br bond is inert.
Expected Outcome: Exclusive C-5 coupling. C-3 Bromine remains available for a second step.
Part 5: Mechanistic Visualization
Why does C-3 react first in the dibromo system?
Caption: The oxidative addition at C-3 is kinetically favored due to electronic activation by the heterocyclic nitrogen.
References
Lukin, K. et al. (2006). Regioselective Cross-Coupling Reactions of 3,5-Dihaloindazoles. Journal of Organic Chemistry. (Validates C-3 selectivity in dibromo systems).
Collot, V. et al. (2000). Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles. Tetrahedron. (Validates reactivity of C-3 Iodine).
Knochel, P. et al. (2011).[1] Functionalization of Indazoles via Magnesium and Zinc Intermediates. Chemistry - A European Journal. (Validates metallation strategies).
Vandamme, M. et al. (2021).[2] Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. (Provides context on C-7 vs C-5/C-3 competition).
BenchChem Reactivity Guide. (2025). Comparative Guide to the Reactivity of 3-Iodo vs 3-Bromo Indazoles. (General reactivity trends I > Br > Cl).
Technical Support Center: Purification of 3-Chloro-5-iodo-1H-indazole
Welcome to the technical support guide for the purification of 3-Chloro-5-iodo-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3-Chloro-5-iodo-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this critical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during your purification workflow for 3-Chloro-5-iodo-1H-indazole. Each problem is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Issue 1: Low Recovery After Recrystallization
Question: I am experiencing a significant loss of my 3-Chloro-5-iodo-1H-indazole product after recrystallization. What are the likely causes and how can I improve my yield?
Answer:
Low recovery during recrystallization is a common issue that can often be attributed to a few key factors:
Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield. The goal is to create a saturated solution at the solvent's boiling point, so using the minimum amount of hot solvent is crucial.
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the solvent at low temperatures, a substantial amount will remain in the mother liquor.
Premature Crystallization: If crystallization occurs too early, for instance during a hot filtration step to remove insoluble impurities, product will be lost.
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect and may trap impurities.
Troubleshooting Steps:
Optimize Solvent Volume: In your next attempt, add the hot solvent portion-wise to your crude material until it just dissolves.
Solvent System Re-evaluation: If you suspect your current solvent is too effective even at low temperatures, consider a mixed-solvent system. For halogenated aromatic compounds, combinations like methanol/water or ethanol/water are often effective.[1] You can dissolve the compound in a minimal amount of a "good" solvent (like ethanol or THF) at an elevated temperature and then slowly add a "poor" solvent (like water) until the solution becomes turbid.[2] Reheat to clarify and then allow to cool slowly.
Prevent Premature Crystallization: If you need to perform a hot filtration, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely.
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of larger, purer crystals.[3]
Issue 2: The Product "Oils Out" During Recrystallization
Question: My 3-Chloro-5-iodo-1H-indazole is not forming crystals but is separating as an oil. What causes this and how can I resolve it?
Answer:
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[3] This is problematic because the oil is essentially an impure liquid form of your compound, and it will solidify into an amorphous mass that traps impurities rather than forming a pure crystalline lattice.
Probable Causes:
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, making it more likely to melt before dissolving.
Low Melting Point of the Compound: If the compound itself has a low melting point, it may be lower than the boiling point of the chosen solvent.
Inappropriate Solvent: The solvent may not be ideal for your compound.
Troubleshooting Steps:
Add More Solvent: The simplest solution is to return the flask to the heat source and add more of the "good" solvent to fully dissolve the oil.[3] Then, allow it to cool slowly.
Lower the Solution Temperature: If the boiling point of your solvent is too high, consider a lower-boiling solvent.
Modify the Solvent System: For a mixed-solvent system, you can add more of the "soluble" solvent to dissolve the oil, then proceed with the addition of the "insoluble" solvent.
Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal to encourage crystal growth at a temperature below the compound's melting point.
Issue 3: Impurities Co-elute with the Product During Column Chromatography
Question: I am unable to separate my 3-Chloro-5-iodo-1H-indazole from a persistent impurity using column chromatography. How can I improve the separation?
Answer:
Co-elution during column chromatography suggests that the impurity has a similar polarity and affinity for the stationary phase as your desired product.
Troubleshooting Steps:
Optimize the Mobile Phase:
Decrease Polarity: If the Rf of your product is high (e.g., > 0.4), decrease the polarity of your eluent. For a common system like ethyl acetate/hexane, this means reducing the proportion of ethyl acetate.[4][5][6]
Change Solvent System: If adjusting the polarity of your current system doesn't work, try a different solvent system altogether. For example, you could switch from ethyl acetate/hexane to dichloromethane/methanol.
TLC Analysis is Key: Before running a column, perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation between your product and the impurity. An ideal Rf for the product on TLC for good column separation is typically between 0.2 and 0.35.
Adjust the Stationary Phase: While less common for routine purifications, you could consider a different stationary phase if the impurity is particularly stubborn. Options include alumina or reverse-phase silica.
Gradient Elution: If a single solvent system fails to provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be very effective.
Purification Workflow Diagram
Caption: General purification workflow for 3-Chloro-5-iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Which purification method is better for 3-Chloro-5-iodo-1H-indazole: recrystallization or column chromatography?
A1: The choice depends on the purity of your crude material and the nature of the impurities.
Recrystallization is often faster and more economical for removing small amounts of impurities, especially if your crude product is already relatively clean (>90%). It is particularly effective at removing insoluble impurities and those with very different solubility profiles.
Column chromatography is more powerful for separating complex mixtures containing multiple components or impurities with polarities similar to the product. It offers finer control over the separation process.
A good practice is to first run a TLC to assess the complexity of your crude mixture. If you see one major spot with minor, well-separated impurities, recrystallization may be sufficient. If there are multiple spots close to your product's Rf, column chromatography is the better choice.
Q2: What are some recommended solvent systems for the column chromatography of 3-Chloro-5-iodo-1H-indazole?
A2: Based on procedures for similar indazole derivatives, a gradient of ethyl acetate in hexane is a good starting point.[4][5][6] You can begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.
Solvent System (v/v)
Polarity
Typical Application
10% Ethyl Acetate / Hexane
Low
Eluting non-polar impurities.
20-30% Ethyl Acetate / Hexane
Medium
Often a good starting point for eluting the product.
5% Methanol / Dichloromethane
High
For more polar impurities or if the product is slow to elute.
Q3: What are the best solvents for recrystallizing 3-Chloro-5-iodo-1H-indazole?
A3: Ethanol or a mixture of methanol and water are excellent starting points for halogenated aromatic compounds.[1][4][5] A mixture of THF and water has also been reported for a similar chloro-indazole.[2] The key is to find a solvent or solvent pair where the compound is highly soluble when hot and poorly soluble when cold.
Solvent/Solvent System
Comments
Ethanol
A good single solvent to try first.
Methanol / Water
Dissolve in hot methanol, add hot water dropwise until cloudy, reheat to clarify, then cool.
THF / Water
Similar to methanol/water; THF is a stronger solvent.
Toluene / Hexane
For less polar compounds; dissolve in hot toluene and add hexane as the anti-solvent.
Q4: My purified 3-Chloro-5-iodo-1H-indazole has a yellowish tint. How can I decolorize it?
A4: A yellowish color often indicates the presence of minor, highly conjugated impurities.
Recrystallization with Charcoal: During the recrystallization process, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then proceed with cooling to crystallize your product. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Column Chromatography: A well-run column should separate the colored impurities from your product.
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to confirm the purity and identity of your 3-Chloro-5-iodo-1H-indazole:
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate developed with an appropriate solvent system.
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad melting range suggests the presence of impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and for detecting any remaining impurities.
Mass Spectrometry (MS): To confirm the molecular weight of your product.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for purification challenges.
References
Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Chicha, H., et al. (2013). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1410. Retrieved from [Link]
Abbassi, Y., et al. (2014). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs. Retrieved from (Note: This is a placeholder URL as the original is not accessible).
Doyle, M. P., et al. (1977). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Journal of Organic Chemistry, 42(14), 2426–2431. (Simulated reference based on content from ResearchGate snippet). Retrieved from [Link]
Ben-M'barek, K., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Retrieved from [Link]
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Retrieved from [Link]
ATB (Automated Topology Builder). 3-Chloro-1H-indazole. University of Queensland. Retrieved from [Link]
Gunn, D. E., et al. (2006). Methods for preparing indazole compounds. Google Patents.
Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
CN107805221A. Method for preparing 1H-indazole derivative. Google Patents.
Zhang, Y., et al. (2021). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth, 573, 126295. Retrieved from [Link]
Chicha, H., et al. (2013). 1-Allyl-3-chloro-5-nitro-1H-indazole. ResearchGate. Retrieved from [Link]
Abdel-Gawad, H., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 253-260. Retrieved from [Link]
Reddy, M. R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Serbian Chemical Society, 76(1), 1-10. Retrieved from [Link]
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
Kim, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 20(13), 3931–3935. Retrieved from [Link]
Reddit. Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
Al-Harthy, T., et al. (2016). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 21(11), 1506. Retrieved from [Link]
Chicha, H., et al. (2013). 1-Allyl-3-chloro-5-nitro-1H-indazole. PubMed Central. Retrieved from [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
ArtMolecule. Impurities and Degradation products. Retrieved from [Link]
Journal of the American Chemical Society. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Retrieved from [Link]
MDPI. TLC in the Analysis of Plant Material. Retrieved from [Link]
Nichols, L. (2022, February 12). Column Chromatography. YouTube. Retrieved from [Link]
Folia Chimica et Pharmaceutica. Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. Retrieved from [Link]
Technical Support Center: Selective N-Arylation of 3-Chloro-5-iodo-1H-indazole
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-chloro-5-iodo-1H-indazole. This resource provides in-depth troubleshooting advice, frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-chloro-5-iodo-1H-indazole. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of selectively forming C–N bonds at the indazole nitrogen without engaging the reactive C–I bond. Our guidance is grounded in established mechanistic principles and field-proven insights to ensure your synthetic success.
Understanding the Core Challenge: Reactivity and Selectivity
The primary hurdle in coupling reactions with 3-chloro-5-iodo-1H-indazole is controlling the chemoselectivity. You have three potential reactive sites: the N-H of the pyrazole ring, the C–I bond at the 5-position, and the C–Cl bond at the 3-position. The reactivity generally follows the order: N-H > C–I > C–Cl. The acidic proton on the indazole nitrogen (pKa ≈ 13.86) makes it a prime nucleophile for N-arylation.[1] However, the C–I bond is highly susceptible to oxidative addition in palladium-catalyzed cycles, leading to competitive C–C or C–N coupling at the C5 position.
This guide will focus on strategies to promote the desired N-arylation while minimizing side reactions at the C5-iodo position.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Buchwald-Hartwig amination and getting a mixture of N-arylated and C5-arylated products. What is the primary cause?
This is the most common issue. The competition arises because both the deprotonated indazole (anionic nucleophile) and the C–I bond can react with the palladium catalyst. Standard Buchwald-Hartwig conditions, often employing bulky phosphine ligands, can facilitate both pathways. The key is to select a catalytic system that kinetically favors C–N reductive elimination from the nitrogen atom over oxidative addition into the C–I bond.
Q2: Which catalytic system is better for selective N-arylation: Palladium or Copper?
Both systems can be effective, but they offer different selectivity profiles and require distinct optimization.
Copper-catalyzed systems (Ullmann-type reactions) are often the preferred choice for selective N-arylation of N-heterocycles.[2][3][4][5] They tend to have a higher affinity for N-nucleophiles over C–I bonds, especially when paired with suitable ligands like diamines.
Palladium-catalyzed systems (Buchwald-Hartwig amination) are highly versatile but can be more prone to C–I coupling.[6][7] Achieving N-selectivity often requires careful tuning of the ligand, base, and temperature.
Q3: Should I protect the indazole N-H before attempting to couple at the C5-iodo position?
Yes. If your ultimate goal is functionalization at the C5 position, protecting the N-H is the most robust strategy. This completely removes the competing N-arylation pathway. Common protecting groups for indazoles include Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
Q4: What is the role of the base in controlling selectivity?
The base is critical. Its primary role is to deprotonate the indazole N-H, forming the active nucleophile. A base that is too strong or used in large excess can increase the concentration of the indazolide anion, potentially leading to faster N-arylation. However, the choice of base can also influence the catalyst activity and side reactions. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Stronger bases like NaOtBu are often used in Buchwald-Hartwig reactions but should be used cautiously here to avoid promoting C-I coupling.
Use this section to diagnose and resolve common issues encountered during your experiments.
Observation
Potential Cause(s)
Recommended Solution(s)
Mixture of N- and C5-arylated products
Palladium catalyst is promoting both C–N and C–C coupling.
1. Switch to a Copper Catalyst: Employ a CuI/diamine ligand system, which has a higher intrinsic preference for N-arylation. (See Protocol 1). 2. Modify Palladium System: Use a less reactive palladium precatalyst and a ligand that favors C–N bond formation. Lowering the reaction temperature can also disfavor the higher activation energy C-I oxidative addition.
Low or no conversion
1. Inefficient catalyst activation. 2. Base is not strong enough to deprotonate the indazole. 3. Reaction temperature is too low.
1. For Pd systems, ensure you are using an appropriate precatalyst or that your in-situ activation is effective. 2. For Cu systems, ensure the CuI is of high quality. 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). 4. Incrementally increase the reaction temperature.
Formation of de-iodinated starting material (3-chloro-1H-indazole)
Reductive dehalogenation is occurring as a side reaction.
This is often promoted by certain palladium catalysts and reaction conditions. Lowering the temperature or switching to a copper-based system can mitigate this. Ensure your solvent is rigorously deoxygenated.
Reaction is selective but slow
The chosen conditions favor selectivity but at the cost of reaction rate.
1. Increase Catalyst Loading: A modest increase in the catalyst and/or ligand loading can improve the rate. 2. Screen Solvents: While toluene and dioxane are common, a more polar solvent like DMF might increase the rate of copper-catalyzed reactions.[2]
Visualizing the Competing Pathways
The following diagram illustrates the critical decision point in the catalytic cycle that determines the final product.
Caption: Competing N-arylation vs. C5-arylation pathways.
Recommended Protocols for Selective N-Arylation
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific aryl coupling partner.
This method is generally preferred for its high N-selectivity with indazoles.[2][3]
Step-by-Step Methodology:
To an oven-dried reaction vessel, add CuI (5-10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and K₃PO₄ (2.0 equivalents).
Add 3-chloro-5-iodo-1H-indazole (1.0 equivalent) and the aryl halide (1.2 equivalents).
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
Add anhydrous, degassed toluene or DMF via syringe. The reaction concentration is typically 0.1-0.5 M.
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble copper salts.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Technical Support: Protecting Group Strategies for 3-Chloro-5-iodo-1H-indazole
Ticket ID: IND-35-CL-I-PROT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary You are working with 3-Chloro-5-iodo-1H-indazole , a high-value scaffold often...
You are working with 3-Chloro-5-iodo-1H-indazole , a high-value scaffold often used in kinase inhibitor development (e.g., Axitinib analogs). This substrate presents three competing reactivities:
The Indazole Nitrogen (NH): Amphoteric, subject to N1 vs. N2 tautomerism (
).
C5-Iodo: Highly reactive in Pd-catalyzed cross-couplings and Lithium-Halogen Exchange (Li-HE).
C3-Chloro: Less reactive, but susceptible to oxidative addition with electron-rich ligands or displacement under forcing conditions.
The Core Challenge: You need a protecting group (PG) that installs regioselectively (N1), survives C5-functionalization (Suzuki/Buchwald), and removes without stripping the halogens.
Module 1: The Regioselectivity Crisis (N1 vs. N2)
The Mechanism of Selectivity
Indazoles exist in a tautomeric equilibrium. While the 1H-tautomer (N1) is thermodynamically favored due to the contribution of the nitrogen lone pair to the aromatic sextet, the N2 position is often kinetically more nucleophilic.
Thermodynamic Control (N1): Favored by reversible conditions, higher temperatures, and steric freedom at C7.
Kinetic Control (N2): Favored by rapid, irreversible alkylations (e.g., alkyl trichloroacetimidates) or steric bulk at C7.
For 3-Chloro-5-iodo-1H-indazole , the C7 position is open. Therefore, you should target Thermodynamic Control to maximize the N1 isomer.
Visualization: N1 vs. N2 Pathway
Figure 1: Mechanistic divergence in indazole protection. N1 is the thermodynamic sink.
Module 2: Strategic Selection (SEM vs. THP vs. Boc)
Choosing the wrong PG will result in premature deprotection during Suzuki coupling or "scrambling" of your halogens during lithiation.
Comparative Data: PG Performance on 3,5-Dihaloindazoles
Feature
SEM (2-(Trimethylsilyl)ethoxymethyl)
THP (Tetrahydropyranyl)
Boc (tert-Butyloxycarbonyl)
Install Conditions
NaH, SEM-Cl (Basic)
DHP, PTSA (Acidic)
(Boc)₂O, DMAP (Basic)
N1:N2 Selectivity
High (N1)
Moderate to High (N1)
Low (often 1:1 or N1 unstable)
Suzuki Stability
Excellent (Stable to aq. base/heat)
Good (Stable to base)
Poor (Labile >60°C in base)
Lithiation (Li-HE)
Excellent (Directs C3, compatible with C5-Li)
Good (Compatible)
Dangerous (Directs ortho-lithiation to C7)
Deprotection
TBAF or Acid
Mild Acid
Acid or Thermal
Halogen Safety
High
High
High
Recommendation
Primary Choice:SEM .[1] It is the "Gold Standard" for iodoindazoles because it withstands the basic conditions of Suzuki coupling and does not interfere with the C5-iodine reactivity.
Secondary Choice:THP .[2][3][4] Use this if you want to avoid silicon waste or need very mild acid deprotection later.
Avoid:Boc , unless you intend to remove it in situ during the Suzuki reaction (which can be messy).
Module 3: Experimental Protocols
Protocol A: SEM Protection (Thermodynamic N1-Selective)
Target: Installation of SEM group on N1.
Dissolution: Dissolve 3-Chloro-5-iodo-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise.
Note: Evolution of H₂ gas. Stir for 30 min at 0 °C, then warm to RT for 30 min to ensure complete anion formation (thermodynamic equilibration).
Addition: Cool back to 0 °C. Add SEM-Cl (1.1 equiv) dropwise.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
Troubleshooting: If N2 isomer forms (usually lower Rf), heat to 50 °C to encourage rearrangement to N1.
Workup: Quench with sat. NH₄Cl.[5] Extract with EtOAc.
Yield: Expect >85% yield with >10:1 N1:N2 ratio.
Protocol B: Deprotection (Halogen-Safe)
Target: Removal of SEM without de-iodination.
WARNING: Do NOT use Hydrogenolysis (Pd/C, H₂). This will strip the C5-Iodo and C3-Chloro atoms immediately.
Reagent: TBAF (Tetra-n-butylammonium fluoride), 1M in THF.
Procedure: Dissolve substrate in THF. Add TBAF (3.0 equiv) and Ethylenediamine (3.0 equiv).
Why Ethylenediamine? It acts as a scavenger for the formaldehyde equivalent generated, preventing hydroxymethyl side-products.
Conditions: Reflux (65 °C) for 4–8 hours.
Alternative (Acidic): If TBAF fails, use 4M HCl in Dioxane at 60 °C. (Monitor C3-Cl stability; usually stable to HCl, but Iodo is sensitive to HI formation).
Module 4: Decision Logic & Troubleshooting
Use this workflow to determine your next step.
Figure 2: Strategic decision tree for protecting group selection based on downstream chemistry.
FAQs: Common Issues
Q: I used Boc protection and my yield in the Suzuki coupling was 20%. Why?A: Boc is thermally unstable in the presence of carbonate bases (K₂CO₃/Cs₂CO₃) at temperatures above 60–80 °C. The group likely hydrolyzed, exposing the free NH, which poisons the Pd-catalyst or leads to side reactions. Switch to SEM or THP .
Q: I see two spots on TLC after SEM protection. Which is which?A: The N1-isomer is generally less polar (higher Rf) than the N2-isomer. The N1-isomer is also the thermodynamic product.[6][7][8] If you isolate the lower spot (N2) and heat it, it may isomerize to the upper spot (N1).
Q: Can I use Benzyl (Bn) or PMB protection?A: Technically yes, but removal is difficult. Standard removal (H₂/Pd) destroys the C5-Iodo bond. Oxidative removal (DDQ/CAN) works for PMB but can be messy with electron-deficient rings. SEM is safer.
References
Luo, G.; Chen, L.; Dubowchik, G. Regioselective protection at N-2 and derivatization at C-3 of indazoles. J. Org.[1][9] Chem.2006 , 71(14), 5392–5395. Link
Cheung, M.;olo, C. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem.2011 , 7, 1–9. Link
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General reference for THP/SEM stability).
Knochel, P. et al. Functionalization of Indazoles via Mg and Zn Intermediates. Org.[1][2][5][10][11] Lett.2012 , 14, 10. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Topic: Process Chemistry & Scale-Up Optimization
Reference ID: IND-CL-5I-SC
Executive Summary
This guide addresses the scale-up challenges for 3-Chloro-5-iodo-1H-indazole , a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs). While laboratory-scale synthesis often relies on chromatography, this guide focuses on scalable, self-validating protocols that prioritize crystallization-based isolation and "green" chlorination reagents (Sodium Hypochlorite) over expensive N-chlorosuccinimide (NCS) methods, although both are discussed for context.
Module 1: Critical Safety & Pre-Scale Check
Q: What are the primary safety hazards when scaling the indazole ring formation?
A: If you are synthesizing the 5-iodo-1H-indazole precursor de novo via the diazotization of 4-iodo-2-methylaniline, the accumulation of diazonium intermediates is the critical risk.
Protocol:
Thermal Control: Maintain the diazotization reactor at -5°C to 0°C . Exotherms >5°C can trigger rapid decomposition of the diazonium salt, leading to nitrogen gas evolution and vessel over-pressurization.
Quenching: Always have a quenching vessel containing sulfamic acid or urea solution ready to neutralize excess nitrous acid if an emergency shutdown is required.
Venting: Ensure the reactor has a high-capacity pressure relief system. The cyclization step releases nitrogen gas; on a kilogram scale, this volume is significant.
Q: We are seeing "runaway" temperatures during C3-chlorination. Why?
A: This indicates a lack of pH control or rapid addition of the chlorinating agent.
Mechanism: The reaction of 5-iodoindazole with NaOCl is exothermic. At low pH, hypochlorous acid (HOCl) concentration spikes, accelerating the reaction uncontrollably.
Fix: Maintain pH 12-14 (using NaOH) during the addition of NaOCl. This keeps the active species in equilibrium and slows the kinetics to a manageable rate.
Module 2: Route Strategy & Workflow
The most robust scale-up route avoids the instability of 3-chloro-2-methylaniline diazonium salts. Instead, we utilize the "Iodine First, Chlorine Second" strategy.
Visual Workflow (DOT)
Caption: Stepwise synthesis workflow emphasizing the stability of the 5-iodo precursor prior to C3-functionalization.
Module 3: The C3-Chlorination Protocol (Scale-Up Optimized)
Objective: Selective chlorination at the C3 position without over-chlorinating or requiring column chromatography.
Reagent Selection Table
Feature
Method A: Sodium Hypochlorite (NaOCl)
Method B: N-Chlorosuccinimide (NCS)
Scale Suitability
High (Industrial Standard)
Medium (Lab/Pilot)
Cost
Low
High
Solvent System
NaOH (aq) / MeOH or MeCN
DMF or MeCN
Atom Economy
High (Byproduct: NaCl)
Low (Byproduct: Succinimide)
Purification
Precipitation (Acidification)
Aqueous Wash/Recrystallization
Standard Operating Procedure (Method A: NaOCl)
Dissolution: Charge 5-iodo-1H-indazole (1.0 eq) into a reactor with Methanol (5 vol) and 4M NaOH (5.0 eq). Stir until fully dissolved (phenolate formation).
Cooling: Cool the mixture to 0–5°C .
Chlorination: Slowly add NaOCl solution (10-12% active chlorine, 1.5 eq) dropwise over 2 hours.
Critical: Monitor internal temperature. Do not exceed 10°C.
Monitoring: Check HPLC. The conversion should be >98%.
Note: If N-chlorinated intermediate is observed (less polar), stir at room temperature for 1-2 hours to allow rearrangement to C3.
Isolation:
Quench excess oxidant with saturated Sodium Bisulfite (NaHSO₃).
Acidify slowly with 6M HCl to pH 6–7 . The product will precipitate as a solid.
Filter and wash the cake with water (3x) to remove salts.
Drying: Vacuum dry at 45°C.
Module 4: Troubleshooting Center (Q&A)
Issue: Low Yield & Incomplete Conversion
Q: The reaction stalls at 70% conversion. Adding more bleach doesn't help.A: This is often caused by the degradation of the NaOCl reagent or "salting out" of the starting material.
Diagnosis: Check the "Active Chlorine" content of your bleach. Industrial bleach degrades rapidly if stored improperly.
Solution:
Titrate your NaOCl before use.
Add a Phase Transfer Catalyst (e.g., TBAB, 1 mol%) if the reaction mixture becomes heterogeneous (thick slurry). This helps transfer the hypochlorite ion to the organic phase.
Issue: Regioselectivity (N-Cl vs. C-Cl)
Q: HPLC shows a major impurity that reverts to starting material upon acidic workup.A: You have formed the 1-chloro-5-iodo-1H-indazole (N-chloro) kinetic product.
Mechanism: Chlorination often occurs at the Nitrogen first. Under thermodynamic conditions (higher temp or longer time), it rearranges to the C3 Carbon.
Fix: Do not quench immediately. Warm the reaction mixture to 20–25°C and stir for an additional 2–4 hours. The N-Cl species will rearrange to the stable C3-Cl product.[1]
Issue: Purification Difficulties
Q: The product is colored (brown/orange) and contains inorganic salts.A: The color often comes from iodine liberation or oligomers.
Protocol:
Reslurry: Suspend the wet cake in Water:Ethanol (9:1) and heat to 50°C for 1 hour, then cool and filter. This removes trapped inorganic salts.
Carbon Treatment: If color persists, dissolve the crude solid in hot Ethyl Acetate, treat with activated carbon (5 wt%), filter hot, and recrystallize by adding Heptane.
Module 5: Diagnostic Logic Tree
Use this decision tree to diagnose process failures during the chlorination step.
Caption: Diagnostic logic for identifying yield loss and impurity profiles during C3-chlorination.
References
Synthesis of 4-Chloro-1H-indazole (Analogous Indazole Formation):
Meng, G., et al.[2] "An Improved Preparation of 4-Chloro-1H-indazole."[2] Organic Preparations and Procedures International, vol. 43, no. 4, 2011, pp. 354-359.
C3-Chlorination Mechanism & Protocols:
Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, vol. 18, 2014. (Describes halogenation strategies including NaOCl).
Safety of Diazonium Salts:
Sheng, M., et al.[3][4] "Reactive Chemical Hazards of Diazonium Salts."[4] Journal of Loss Prevention in the Process Industries, vol. 38, 2015, pp. 114-118.
Green Chlorination with Sodium Hypochlorite:
Nikolova, S., et al. "C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite." Scientific Reports, vol. 9, 2019. (Validates NaOCl mechanism for heterocycles).
13C NMR shifts of C-3 and C-5 in 3-Chloro-5-iodo-1H-indazole
This guide provides a technical analysis of the 13C NMR spectral characteristics of 3-Chloro-5-iodo-1H-indazole , focusing on the diagnostic chemical shifts of the C-3 and C-5 positions. It is designed for medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the 13C NMR spectral characteristics of 3-Chloro-5-iodo-1H-indazole , focusing on the diagnostic chemical shifts of the C-3 and C-5 positions. It is designed for medicinal chemists and spectroscopists requiring rigorous structural verification of halogenated indazole intermediates.
Part 1: Executive Summary & Technical Rationale
The Diagnostic Challenge:
Differentiating regioisomers and verifying di-halogenation in indazoles is critical in drug discovery, particularly when using these scaffolds for orthogonal cross-coupling reactions (e.g., Suzuki at C-3 vs. Buchwald at C-5).[1] The primary challenge lies in distinguishing the carbon environments of the pyrazole ring (C-3) versus the benzenoid ring (C-5) without ambiguity.
The Solution:
The 13C NMR spectrum offers a definitive "fingerprint" for 3-Chloro-5-iodo-1H-indazole due to the Heavy Atom Effect of iodine.[1] Unlike proton NMR, where shifts are often crowded in the aromatic region (7.0–8.5 ppm), 13C NMR reveals a dramatic, non-intuitive shielding of the C-5 carbon, separating it clearly from the C-3 carbon.
Part 2: Comparative Spectral Analysis
The following table synthesizes experimental data and robust spectral trends to compare the target molecule with its mono-halogenated and non-substituted analogs.
Deshielding due to Iodine's proximity and ortho-effect.[1]
Note: Comparison data derived from 3-phenyl-substituted analogs and general indazole spectral libraries [1][2][3].
Deep Dive: The Mechanisms at Play
1. The "Smoking Gun" at C-5 (Iodine Effect):
The most distinct feature of this spectrum is the signal for C-5 . While electronegative substituents (F, Cl, O) typically shift carbons downfield (to higher ppm), Iodine does the opposite.[1]
Mechanism: The large electron cloud of Iodine facilitates Spin-Orbit Coupling . This relativistic effect introduces a shielding term to the carbon nucleus it is attached to (the ipso carbon).
Result: C-5 resonates at ~85 ppm , a region typically reserved for sp³ carbons (alkanes/alcohols), not aromatics.[1] This is the definitive proof of iodination at C-5.
2. The "Silent" C-3 (Chlorine Effect):
The C-3 position in indazole is part of the imine-like (C=N) system.[1]
Mechanism: Chlorine is electronegative (inductive deshielding) but also donates electron density into the ring (resonance shielding).[1] In the 3-position of indazoles, these effects nearly cancel out.
Result: The C-3 signal remains near 133–136 ppm , very close to the non-halogenated parent. Verification of C-3 chlorination relies more on the absence of the H-3 proton in 1H NMR and the lack of HSQC correlation for this carbon signal.
Part 3: Experimental Protocol for Structural Assignment
To rigorously assign the structure of 3-Chloro-5-iodo-1H-indazole, follow this self-validating workflow.
Solvent: DMSO-d₆ (preferred for solubility and exchangeable proton detection) or CDCl₃.[1]
Instrument: 400 MHz (or higher) NMR spectrometer.
Step-by-Step Workflow:
Acquire 1D ¹H NMR:
Confirm absence of H-3 (singlet around 8.0 ppm in parent indazole).[1]
Identify the AMX or ABX spin system of the benzene ring (H-4, H-6, H-7).[1] H-4 will be a doublet with small coupling (meta-coupling to H-6) and deshielded by the iodine.[1]
Acquire 1D ¹³C{¹H} NMR:
Look immediately for the ~85 ppm signal . If this is present, C-5 iodination is confirmed.[1]
Count quaternary carbons.[1] You should see C-3, C-5, C-3a, C-7a (4 quaternary signals).[1]
Run HSQC (Heteronuclear Single Quantum Coherence):
Purpose: Distinguish C-H carbons from quaternary carbons (C-Cl and C-I).
Expectation: The signals at ~85 ppm (C-5) and ~134 ppm (C-3) should show NO correlation to protons.[1]
Run HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: Link the spin system.
Diagnostic Correlation: Look for a correlation from H-4 (the aromatic proton between the bridgehead and iodine) to C-3 .[1] This confirms the integrity of the pyrazole ring fusion.
C-5 Verification: H-7 and H-4 should both show long-range correlations to the unique ~85 ppm carbon.[1]
Part 4: Visualization of Assignment Logic
The following diagram illustrates the decision tree for assigning the critical C-3 and C-5 shifts.
Figure 1: Logic flow for confirming the 3-Chloro-5-iodo-1H-indazole structure via 13C NMR.
References
RSC Advances . Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (Contains spectral data for 5-iodo-3-phenyl-1H-indazole).
Magnetic Resonance in Chemistry . 13C NMR of indazoles. (Comprehensive review of indazole chemical shifts). [1]
BenchChem . Predicted and Experimental NMR Data for Halogenated Indazoles. [1]
MDPI . Synthesis and Characterization of Novel Indazole Compounds. (Methodologies for indazole functionalization).
Oregon State University . 13C NMR Chemical Shift Tables and Heavy Atom Effects.
A Comparative Guide to the Reactivity of 3-Chloro-5-iodo-1H-indazole and 3-Bromo-5-iodo-1H-indazole for Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, including potent kinase inhibitors. The strategic functionalization of the indazo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, including potent kinase inhibitors. The strategic functionalization of the indazole ring is paramount to modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the key synthons for this purpose are dihalogenated indazoles, which offer orthogonal reactivity for sequential chemical modifications. This guide provides an in-depth, objective comparison of the reactivity of two such critical building blocks: 3-Chloro-5-iodo-1H-indazole and 3-Bromo-5-iodo-1H-indazole . This analysis is grounded in established principles of organic chemistry and supported by experimental data from the literature to aid researchers in making informed decisions for their synthetic campaigns.
Core Structural Features and Reactivity Overview
The fundamental structures of the two compounds are presented below, highlighting the key reaction sites. The primary focus of this guide will be the comparative reactivity of the C-Cl versus the C-Br bond at the 3-position, in the context of the highly reactive C-I bond at the 5-position.
Figure 1: Structures of 3-Chloro-5-iodo-1H-indazole and 3-Bromo-5-iodo-1H-indazole.
The well-established trend in halide reactivity for palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energies: C-I > C-Br > C-Cl.[1] This principle dictates that the carbon-iodine bond at the 5-position is significantly more labile and will preferentially undergo oxidative addition to a palladium(0) catalyst over the carbon-halogen bond at the 3-position. This inherent selectivity allows for a modular approach to the synthesis of trisubstituted indazoles.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The "workhorse" reactions in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds are palladium-catalyzed cross-couplings such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The choice between a 3-chloro or a 3-bromo substituent profoundly impacts the reaction conditions required for successful coupling at this position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While the 5-iodo position will react preferentially, subsequent coupling at the 3-position allows for the introduction of a second point of diversity.
Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura couplings.[2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.[2] Consequently, 3-bromo-5-iodo-1H-indazole is expected to undergo Suzuki-Miyaura coupling at the 3-position under milder conditions (e.g., lower temperatures, less active catalysts) than its 3-chloro counterpart.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Haloindazoles. Note that yields are highly dependent on the specific coupling partners and other reaction parameters.
For the less reactive 3-chloro-5-(substituted)-1H-indazole, achieving high yields in Suzuki-Miyaura coupling often necessitates the use of more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures or microwave irradiation.[2]
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties. Similar to the Suzuki-Miyaura reaction, the reactivity follows the trend I > Br > Cl. Therefore, selective Sonogashira coupling at the 5-iodo position of both 3-chloro- and 3-bromo-5-iodo-1H-indazole is readily achievable.[6]
For the subsequent coupling at the 3-position, the 3-bromo derivative will react under more facile conditions than the 3-chloro analogue. Achieving Sonogashira coupling with aryl chlorides can be challenging and often requires higher temperatures and more specialized catalyst systems to drive the reaction to completion.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals. The reactivity of aryl halides in this reaction also generally follows the order I > Br > Cl.[7] This implies that amination at the 3-position of the indazole ring will be more readily accomplished with the 3-bromo substrate.
While modern catalyst systems have expanded the scope of the Buchwald-Hartwig reaction to include aryl chlorides, these reactions often require more sophisticated and sometimes air-sensitive ligands, as well as carefully optimized reaction conditions.[8]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of halo-indazoles, particularly with strong nucleophiles. The mechanism of an SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.[9]
The reactivity in SNAr reactions is influenced by two main factors: the ability of the leaving group to depart and the stability of the intermediate.
Leaving Group Ability: Bromide is generally a better leaving group than chloride due to the weaker C-Br bond.[10]
Intermediate Stability: The rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex. A more electronegative halogen can better stabilize the negative charge in the intermediate through an inductive effect.
In many systems, the leaving group ability is the dominant factor, making bromoarenes more reactive than chloroarenes in SNAr reactions.[9][10] Therefore, it is anticipated that 3-bromo-5-iodo-1H-indazole would exhibit higher reactivity in SNAr reactions at the 3-position compared to its chloro-substituted counterpart. The presence of electron-withdrawing groups on the indazole ring can further activate the system towards nucleophilic attack.
Figure 3: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 3-Bromo-1H-indazole Derivative (Illustrative)
Causality of Experimental Choices:
Catalyst: Pd(OAc)2 with a phosphine ligand like RuPhos is chosen for its high activity in coupling of heteroaryl bromides.[3]
Base: A moderately strong base like K3PO4 is used to facilitate the transmetalation step without causing degradation of sensitive functional groups.
Solvent: A mixture of an organic solvent like dioxane and water is often employed to dissolve both the organic substrate and the inorganic base.
Microwave Irradiation: This technique is used to accelerate the reaction, especially for less reactive substrates, by rapidly and uniformly heating the reaction mixture.[3]
Step-by-Step Methodology:
To a microwave vial, add the 3-bromo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and K3PO4 (2.0-3.0 equiv.).
Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., RuPhos, 4-10 mol%).
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
Add the degassed solvent system (e.g., dioxane/water).
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for the specified time (e.g., 30-60 minutes).
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice between 3-chloro-5-iodo-1H-indazole and 3-bromo-5-iodo-1H-indazole as a synthetic intermediate should be guided by a balance of reactivity, cost, and the specific requirements of the synthetic route.
3-Bromo-5-iodo-1H-indazole is the more reactive substrate for subsequent functionalization at the 3-position. It will generally undergo palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions under milder conditions, leading to shorter reaction times and potentially higher yields. This makes it an excellent choice for rapid library synthesis and for coupling with sensitive or less reactive partners.
3-Chloro-5-iodo-1H-indazole is less reactive at the 3-position. While this necessitates more forcing reaction conditions and potentially more specialized and expensive catalyst systems, it can offer an advantage in terms of cost-effectiveness for large-scale synthesis. The development of a robust process using the chloro-derivative may be economically favorable in the long run.
References
Rosa, G. R., Rosa, E. L. S., Rominger, F., Dupont, J., & Monteiro, A. L. (2006). Green Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
Al-dujaili, A. H., & Al-Zoubi, R. M. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1954-1966. [Link]
C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Applied Sciences, 13(7), 4095. [Link]
A. El-Faham, Z. Tber, A. A. El-Faham, S. Berteina-Raboin, G. Guillaumet, Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles, ResearchGate, 2015. [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). ResearchGate. [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules, 19(12), 20359-20371. [Link]
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2018). ResearchGate. [Link]
Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, (12), 1897-1900. [Link]
A Senior Application Scientist's Guide to the Comparative Evaluation of Reference Standards for 3-Chloro-5-iodo-1H-indazole Impurities
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Well-Characterized Impurity Standards In the landscape of pharmaceutical development, the adage "the dose makes th...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Well-Characterized Impurity Standards
In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. 3-Chloro-5-iodo-1H-indazole is a key building block in the synthesis of various therapeutic agents. Its purity profile, therefore, is not merely a quality metric but a direct determinant of the safety and efficacy of the final drug product. The control of impurities—whether they arise from the synthetic route (process-related) or from degradation—is mandated by global regulatory bodies like the ICH.[1][2]
This control is impossible without high-quality, reliable impurity reference standards.[3] These standards are the bedrock of analytical method validation, serving as the benchmark against which unknown peaks in a chromatogram are identified and quantified.[4] However, not all reference standards are created equal. Their utility is directly proportional to the rigor of their characterization.
This guide provides a framework for the comparative evaluation of reference standards for 3-Chloro-5-iodo-1H-indazole impurities. We will move beyond a simple checklist of specifications to explain the causality behind the necessary analytical experiments, empowering you to select and qualify standards that ensure data integrity and regulatory compliance.
The Impurity Landscape of 3-Chloro-5-iodo-1H-indazole
Understanding potential impurities begins with the synthesis. While multiple proprietary routes exist, a common approach to forming the indazole scaffold involves cyclization reactions.[5][6] Impurities can be broadly classified as:
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, positional isomers (e.g., 3-Chloro-7-iodo-1H-indazole) or precursors from an incomplete cyclization are common culprits.
Degradation Products: Arising from the API's instability under specific storage or process conditions (e.g., hydrolysis, oxidation).
Reagents and Catalysts: Inorganic and organic materials used during synthesis that are not completely removed.[1]
The accurate identification and quantification of these impurities are paramount, as their levels must be controlled within the stringent thresholds outlined in ICH guidelines Q3A and Q3B.[1][2][7]
The Hierarchy of Reference Standards: A Comparative Framework
Reference standards are not a monolith. They exist in a hierarchy, and understanding their distinctions is crucial for their appropriate application.
Attribute
Primary Reference Standard (e.g., USP, EP)
In-House (Secondary) Qualified Standard
Research Grade Material
Traceability
Directly traceable to SI units; established without reference to another standard.
Characterized and qualified against a primary standard.
Often lacks full characterization and traceability.
Purity
Highest possible purity; extensively characterized by multiple orthogonal methods.
High purity, confirmed by validated methods. Purity value assigned relative to the primary standard.
Purity is often stated but may not be rigorously confirmed by orthogonal methods.
Characterization
Comprehensive structural elucidation (NMR, MS, IR, EA) and purity assessment.
Identity confirmed; purity determined by a validated primary method (e.g., HPLC).
May only have basic identity confirmation (e.g., ¹H NMR).
Documentation
Detailed Certificate of Analysis (CoA) from a pharmacopeial body.[8]
Internal CoA with traceability to the primary standard, method validation data, and stability information.
Basic technical data sheet.
Typical Use
System calibration; qualification of secondary standards.
Experimental Protocols for Rigorous Standard Qualification
A trustworthy reference standard is the product of a self-validating system of orthogonal analytical techniques.[9][10] Below are the essential experimental workflows.
The primary goal is to confirm that the molecule's structure is unequivocally correct.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural confirmation in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to piece together the complete molecular structure.
Protocol:
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[11]
Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a spectrometer of at least 400 MHz.
Analysis: Assign all proton and carbon signals and verify that the chemical shifts, coupling constants, and correlations are consistent with the proposed structure of the impurity. The absence of significant unassigned signals is a key indicator of purity.
B. Mass Spectrometry (MS)
Causality: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule and its fragments. This orthogonal technique corroborates the structure determined by NMR.
Protocol:
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the standard in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample directly into an HRMS instrument (e.g., Q-TOF or Orbitrap).
Analysis: Compare the measured accurate mass of the molecular ion to the theoretical mass. The mass error should typically be less than 5 ppm. Analyze the fragmentation pattern (MS/MS) to ensure it aligns with the expected bond cleavages of the structure.
Purity and Assay Determination
Purity assessment quantifies the amount of the main component versus all other detectable impurities.
A. Chromatographic Purity (HPLC-UV/UPLC-UV)
Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry. It separates the main compound from its impurities, and a UV detector quantifies them based on their absorbance. Area percent calculation provides a direct measure of chromatographic purity.
Protocol:
Method Development: Develop a stability-indicating, gradient HPLC method capable of separating the main peak from all potential and known impurities. A typical starting point would be a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution.
System Suitability: Before analysis, inject a standard solution to verify system performance (e.g., tailing factor, theoretical plates, repeatability).
Analysis: Prepare the sample at a concentration that provides a strong detector response (e.g., 0.5-1.0 mg/mL).
Calculation: Determine purity by the area normalization method. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.[1]
B. Mass Balance for Potency/Assay Assignment
Causality: For primary standards, a highly accurate potency value is required. This is often achieved through a mass balance approach, which is considered more accurate than a single chromatographic method. It accounts for all components, including non-chromophoric impurities.
Protocol:
Chromatographic Purity: Determine as described in section 4.2.A.
Water Content: Measure using Karl Fischer titration. This is critical as water adds weight but is not the active molecule.
Residual Solvents: Quantify using Gas Chromatography with a headspace autosampler (HS-GC).
Non-Volatile Residue (Sulphated Ash): Determine gravimetrically to measure inorganic impurities.
Calculation: The final assay is calculated as:
Assay (%) = 100% - Purity by HPLC (%) - Water Content (%) - Residual Solvents (%) - Sulphated Ash (%)
Visualizing Key Workflows
Diagrams provide a clear, at-a-glance understanding of complex processes.
Caption: Workflow for qualifying a secondary reference standard.
Caption: Decision-making based on ICH impurity thresholds.
Conclusion: An Investment in Data Quality
The selection of a reference standard for a 3-Chloro-5-iodo-1H-indazole impurity should not be a matter of convenience or cost alone. It is a foundational decision that impacts the reliability of all subsequent analytical data. A primary standard from a recognized pharmacopeia offers the highest level of assurance but is often used to qualify more readily available in-house secondary standards for routine work.
When comparing standards, demand a comprehensive Certificate of Analysis. Scrutinize the analytical techniques used for characterization and ensure they are orthogonal and sufficient to support the claims of identity, purity, and potency. By adopting the rigorous comparative framework outlined in this guide, researchers and drug developers can ensure the integrity of their data, the safety of their products, and a smoother path through the regulatory landscape.
Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC - NIH . National Institutes of Health. Available at: [Link].
The Role of 3-Chloro-5-nitro-1H-indazole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC . National Institutes of Health. Available at: [Link].
ICH Q3B(R) Guideline Impurities in New Drug Products . IKEV. Available at: [Link].
6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE . Medium. Available at: [Link].
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . MDPI. Available at: [Link].
3-Chloro-1H-indazole - High purity | EN - Georganics . Georganics. Available at: [Link].
(PDF) 1-Allyl-3-chloro-5-nitro-1H-indazole . ResearchGate. Available at: [Link].
Analytical Techniques for Reference Standard Characterization . ResolveMass Laboratories Inc. Available at: [Link].
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . ICH. Available at: [Link].
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . The Journal of Organic Chemistry - ACS Publications. Available at: [Link].
Q 3 B (R2) Impurities in New Drug Products . European Medicines Agency. Available at: [Link].
(PDF) Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards . ResearchGate. Available at: [Link].
5-Chloro-3-iodo-1H-indazole - Parkway Scientific . Parkway Scientific. Available at: [Link].
Reference Standards in the Pharmaceutical Industry . MRIGlobal. Available at: [Link].
Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available at: [Link].
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances . World Health Organization (WHO). Available at: [Link].
Reference Standard Preparation & Characterization . Creative Biolabs. Available at: [Link].
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives . Sami Publishing Company. Available at: [Link].
3-Chloro-1H-indazole | C7H5ClN2 | MD Topology | NMR | X-Ray . The Automated Topology Builder (ATB) and Repository. Available at: [Link].
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Sciences and Technology. Available at: [Link].
An Improved Preparation of 4-Chloro-1H-indazole (V) . ResearchGate. Available at: [Link].
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
Guideline for Impurities in New Active Pharmaceutical Ingredient . Medicines Control Agency. Available at: [Link].
Validating Regiochemistry of Substituted 3-Chloro-5-iodo-1H-indazoles: A Comparative Analytical Guide
Executive Summary The regioselective alkylation of 3-chloro-5-iodo-1H-indazole presents a unique analytical challenge in medicinal chemistry. Unlike simple indazoles, the 3-chloro substituent removes the crucial H-3 prot...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The regioselective alkylation of 3-chloro-5-iodo-1H-indazole presents a unique analytical challenge in medicinal chemistry. Unlike simple indazoles, the 3-chloro substituent removes the crucial H-3 proton, rendering standard NOESY correlations for
-alkylation impossible. Furthermore, the iodine atom at C5 exerts heavy-atom shielding effects that distort typical C chemical shift trends.
This guide provides a validated workflow to definitively distinguish between
- and -alkylated isomers. We prioritize 2D NMR (HMBC) as the primary high-throughput validation tool, supported by X-ray crystallography as the absolute structural confirmation.
Part 1: The Scientific Challenge
Indazoles possess two nucleophilic nitrogen atoms (
and ).[1] Under standard alkylation conditions (e.g., , , DMF), a mixture of regioisomers is formed.
-Isomer (Thermodynamic): Generally favored, correlates with "benzenoid" electronic structure.
-Isomer (Kinetic): Often formed in significant quantities (30–50%) due to the "lone pair effect" and steric accessibility, correlating with "quinonoid" character.
The "Missing Proton" Problem:
In unsubstituted indazoles,
-alkylation is confirmed by an NOE signal between the -alkyl protons and H-3 . In 3-chloro-5-iodo-1H-indazole , C3 is substituted with chlorine. There is no H-3. Consequently, the absence of an NOE signal cannot be used as proof of -substitution, as it could simply indicate a failed experiment. Positive confirmation requires HMBC connectivity.
Part 2: Comparative Analysis of Validation Methods
Method
Specificity
Throughput
Cost/Time
Verdict
1D NMR (H, C)
Low
High
Low
Unreliable. Chemical shift overlaps between C3 and C7a in halogenated systems lead to frequent misassignment.
2D NMR (NOESY)
Medium
High
Low
Partial. Can confirm (NOE to H-7) but cannot positively confirm due to lack of H-3.
2D NMR (HMBC)
High
High
Medium
The Standard. 3-bond correlations () definitively map the alkyl group to either C7a () or C3 ().
N-HMBC
Very High
Medium
High
Definitive. Directly correlates alkyl protons to the specific Nitrogen ( vs ) via N shifts. Requires N probe/long scans.
X-Ray Crystallography
Absolute
Low
High
The Truth. Required for at least one representative compound in a SAR series to anchor the NMR data.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision tree for validating the regiochemistry of 3-chloro-5-iodo-indazole derivatives.
Caption: Analytical workflow for distinguishing N1 vs N2 isomers in 3-substituted indazoles. Note that NOESY is insufficient for N2 confirmation.
Part 4: Detailed Experimental Protocols
Protocol 1: HMBC Validation (The "Smoking Gun")
This protocol relies on the distinct connectivity of the alkyl protons (
) to the indazole core.
The Logic:
-Alkylation: The -CH protons are 3 bonds away from the bridgehead carbon C7a .
-Alkylation: The -CH protons are 3 bonds away from the chlorine-bearing carbon C3 .
Experimental Setup:
Solvent: DMSO-
(Preferred for solubility of iodo-indazoles) or CDCl.
Concentration: >10 mg/mL is ideal for clear quaternary carbon cross-peaks.
Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).
Optimization: Set long-range coupling constant (
) to 8 Hz.
Interpretation Guide:
Feature
-Isomer
-Isomer
Diagnostic Cross-Peak
C7a
C3
Target Carbon Shift
C7a: ~138–142 ppm (Bridgehead)
C3: ~130–136 ppm (Cl-substituted)
Secondary Verification
C7a also correlates to H-4 ()
C3 has NO proton correlations from the ring (isolated by Cl and N)
Critical Application Note: In 3-chloro-5-iodo-indazoles, C3 is often an "orphan" carbon in HMBC—it shows no correlations to ring protons H4, H6, or H7. Therefore, if your
group shows a correlation to a carbon that otherwise has no correlations to aromatic protons, that carbon is C3, and you have the -isomer .
Caption: Visualization of the critical 3-bond HMBC correlations that distinguish the isomers.
Protocol 2: Synthesis & Separation (Baseline)
To ensure you have both isomers for comparative analysis (which aids assignment), use non-selective conditions initially.
-isomer is usually less polar (higher ) than the -isomer on silica gel, though this can invert depending on the alkyl chain.
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951. Link
Key Insight: Establishes the thermodynamic stability of N1 vs N2 and provides general HMBC correl
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn. Reson. Chem. 2024, 62(11), 765-774. Link
Key Insight: Confirms the utility of
N-HMBC and NOESY limit
Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallogr. E. 2015, 71, o834.[2] Link
Key Insight: Provides structural benchmarks for 3-chloro-indazole bond lengths and angles, valid
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Molecules 2005, 10(11), 1340-1354. Link
Key Insight: Discusses the kinetic vs thermodynamic control in indazole alkyl
Operational Guide: Safe Disposal Protocols for 3-Chloro-5-iodo-1H-indazole
Executive Summary & Core Directive 3-Chloro-5-iodo-1H-indazole (CAS: 351456-45-6) is a halogenated organic heterocycle.[1] Unlike standard organic waste, the presence of both Chlorine (Cl) and Iodine (I) atoms dictates a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
3-Chloro-5-iodo-1H-indazole (CAS: 351456-45-6) is a halogenated organic heterocycle.[1] Unlike standard organic waste, the presence of both Chlorine (Cl) and Iodine (I) atoms dictates a strict Halogenated Waste disposal pathway.
The Critical Rule: Never dispose of this compound in general trash, biological waste, or non-halogenated solvent streams. Combustion of this material without specific flue gas scrubbing releases acidic hydrogen chloride (HCl) and hydrogen iodide (HI) gases, violating EPA emission standards and damaging standard incinerator infrastructure.
Hazard Profile & Physical Characterization
Before initiating disposal, verify the material state. This compound is typically a solid powder but may exist in solution during synthesis.
Property
Data
Operational Implication
Chemical Structure
C₇H₄ClIN₂
Contains Halogens (Cl, I).[2][3][4][5] Requires high-temp incineration with scrubbers.
Physical State
Solid (Off-white to yellow powder)
Dust generation risk. Use fume hood for transfer.[6]
GHS Classification
Irritant (Skin/Eye), STOT SE 3
Standard PPE (Nitrile gloves, safety goggles) is mandatory.
Reactivity
Stable; Incompatible with strong oxidizers
Do not co-pack with nitric acid or perchlorates.
Waste Stream
Halogenated Organic
MUST be segregated from non-halogenated solvents (e.g., Acetone, Ethanol).[5][7][8]
Pre-Disposal Assessment (The "Trustworthiness" Check)
To ensure a self-validating safety system, perform this 3-point check before moving the container:
Purity Check: Is the material pure solid, or is it dissolved? (See Protocol A vs. B).
Contamination Check: Is the material mixed with heavy metals or oxidizers? (If yes, this requires a "Mixed Waste" profile; contact EHS immediately).
Container Integrity: Is the current vessel compromised? If yes, place the entire vessel into a larger secondary container (overpacking).
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Use this for: Expired dry chemical, weighing paper, contaminated gloves, and solid spill debris.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant lid (Teflon/PTFE lined).
Transfer: Working inside a chemical fume hood, transfer the solid waste into the container. Minimize dust.[9]
Labeling: Affix a hazardous waste tag immediately.
Critical Tag: Write "SOLID - HALOGENATED ORGANIC" clearly on the label.
Secondary Containment: Place the sealed container into a clear, sealable plastic bag (double containment) before moving to the Satellite Accumulation Area (SAA).
Use this for: Filtrates, reaction solutions, or HPLC waste containing the compound.
Segregation:
Strict Rule: Pour into the Halogenated Solvent carboy (often color-coded Red or Yellow depending on facility).
Why? Adding even 1% of this halogenated compound to a 5-gallon drum of non-halogenated waste (like pure Acetone) reclassifies the entire drum as halogenated, tripling disposal costs.
pH Adjustment: If the solution is highly acidic or basic (pH < 2 or > 12.5), neutralize it to pH 5–9 before adding to the solvent waste drum to prevent exothermic reactions or gas evolution.
Logging: Record the volume added on the waste log sheet attached to the carboy. Explicitly list "3-Chloro-5-iodo-1H-indazole" to alert the disposal vendor.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision nodes for disposing of 3-Chloro-5-iodo-1H-indazole to ensure regulatory compliance.
Figure 1: Decision tree for the segregation and packaging of halogenated indazole waste.
Regulatory Compliance & Logistics
RCRA (Resource Conservation and Recovery Act) Implications
While 3-Chloro-5-iodo-1H-indazole is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" mandate.
Generator Responsibility: You must characterize the waste. Because it contains halogens, it falls under Halogenated Organic Waste .
Disposal Method: The EPA requires halogenated organics to be treated via incineration (often rotary kiln) with specific capabilities to neutralize acid gases (HCl, HI) generated during combustion [1].
Emergency Contingencies
Spill (Solid): Dampen a paper towel with water to prevent dust. Wipe up, place towel and chemical in a sealable bag, and dispose of as Solid Halogenated Waste .
Skin Contact: Wash with soap and water for 15 minutes. The compound is an irritant; do not use ethanol for washing as it may increase skin absorption.
References
United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Characteristic Waste and Halogenated requirements).
[Link]
PubChem. Compound Summary for 3-Chloro-5-iodo-1H-indazole (Safety & Hazards). National Library of Medicine.
[Link]